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  • Product: 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride
  • CAS: 1311317-44-8

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride in Small-Molecule Drug Design

Executive Summary In modern rational drug design, the efficacy of a targeted therapeutic is dictated by the physicochemical precision of its constituent building blocks. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the efficacy of a targeted therapeutic is dictated by the physicochemical precision of its constituent building blocks. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8; hereafter referred to as 4-ACOB-HCl ) is a highly privileged pharmacophore scaffold. While not a standalone therapeutic, it is a critical structural motif integrated into active pharmaceutical ingredients (APIs) to drive high-affinity target engagement. This whitepaper deconstructs the mechanism of action of the 4-ACOB-HCl scaffold, detailing how its unique molecular anatomy facilitates bipartite binding—combining reversible covalent inhibition with robust electrostatic anchoring.

Molecular Anatomy and Physicochemical Determinants

The pharmacological utility of 4-ACOB-HCl stems from three distinct functional zones, each engineered to exploit specific microenvironments within target protein pockets:

  • The Benzonitrile Warhead: The nitrile group features an sp-hybridized carbon with a linear geometry. Occupying approximately one-eighth the volume of a methyl group, it is uniquely suited to penetrate deep, sterically restricted binding clefts [1]. Furthermore, the strong electron-withdrawing nature of the nitrogen creates a mildly electrophilic carbon center, priming it for target engagement.

  • The Cyclohexyl Ether Linker: This moiety acts as a conformationally restricted hinge. The ether oxygen provides a localized hydrogen-bond acceptor, while the cyclohexyl ring contributes essential hydrophobic surface area to displace high-energy water molecules from lipophilic pockets.

  • The Primary Amine Hydrochloride: With a pKa of approximately 10.2, the primary amine is fully protonated ( −NH3+​ ) at physiological pH (7.4). Formulating this scaffold as a hydrochloride salt not only ensures optimal aqueous solubility during synthesis and formulation but guarantees the amine is energetically prepared to act as a cationic donor in electrostatic interactions [3].

Mechanism of Action: Bipartite Target Engagement

When incorporated into a mature API, the 4-ACOB-HCl scaffold drives a "mechanism of action" defined by a highly synergistic, two-pronged binding cascade.

Pathway A: Reversible Covalent Adduction

The benzonitrile moiety frequently acts as a reversible covalent warhead. Upon entering the active site of a target enzyme (such as a cysteine or serine protease), the electrophilic carbon of the nitrile group is attacked by the nucleophilic thiolate (Cys) or alkoxide (Ser) of the catalytic triad. This Pinner-type reaction forms a reversible (thio)imidate adduct [2]. Because the nitrile is a "mild" electrophile, the covalent bond is reversible, minimizing the risk of off-target toxicity and immune idiosyncrasies associated with irreversible inhibitors.

Pathway B: Electrostatic Salt-Bridge Anchoring

Simultaneous to the covalent adduction, the protonated primary amine of the cyclohexyl group engages in a critical electrostatic interaction. The −NH3+​ group migrates toward anionic residues (typically Aspartate or Glutamate) at the periphery of the binding pocket. The resulting salt bridge is a massive thermodynamic driver, combining both electrostatic attraction and directional hydrogen bonding to lock the ligand in its bioactive conformation [3].

MechanisticPathway cluster_pharmacophore 4-ACOB-HCl Pharmacophore cluster_target Target Protein Pocket Nitrile Benzonitrile (Electrophilic C) Nucleophile Cys/Ser Residue (Nucleophile) Nitrile->Nucleophile Reversible Covalent (Thio)imidate Adduct Linker Cyclohexyl Ether (Hydrophobic) Hydrophobic Lipophilic Cavity Linker->Hydrophobic Van der Waals Packing Amine Protonated Amine (-NH3+) Anionic Asp/Glu Residue (Anionic) Amine->Anionic Electrostatic Salt Bridge

Bipartite target engagement mechanism of the 4-ACOB-HCl pharmacophore.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action of compounds derived from the 4-ACOB-HCl scaffold, researchers must employ a self-validating system of orthogonal biophysical techniques. The following protocols are engineered to isolate and prove both the covalent and electrostatic binding events.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics & pH Profiling

Standard binding assays often fail to capture the nuances of reversible covalent inhibitors. This SPR protocol is designed to eliminate artifacts and isolate the salt-bridge contribution.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a recombinant kinase or protease) onto a CM5 sensor chip via standard amine coupling, aiming for a low immobilization level ( Rmax​<50 RU) to prevent steric crowding.

  • Analyte Injection (Mitigating Mass Transport Limitation): Inject the 4-ACOB-HCl derivative. Crucial Causality: Do not use standard flow rates. Because the initial non-covalent encounter complex forms rapidly before the covalent step, use a high flow rate ( ). This eliminates mass transport limitations (MTL), ensuring the measured kon​ and koff​ accurately reflect the target engagement rather than diffusion artifacts.

  • pH Titration Validation: To prove the necessity of the primary amine salt bridge, perform a titration series using running buffers from pH 6.0 to 9.0. Crucial Causality: As the buffer pH approaches the amine's pKa (~10.2), the population of protonated −NH3+​ decreases. A corresponding logarithmic drop in binding affinity ( KD​ ) at higher pH values physically validates that the electrostatic salt bridge is a primary driver of complex stability.

Protocol 2: X-Ray Crystallography for Adduct Verification

Structural elucidation is required to confirm the formation of the (thio)imidate adduct.

  • Co-Crystallization Setup: Crucial Causality: Do not attempt to soak apo-crystals with 4-ACOB-HCl derivatives. The formation of the covalent bond between the nitrile carbon and the catalytic residue induces micro-conformational shifts that will routinely shatter a pre-formed apo-crystal lattice.

  • Hanging-Drop Vapor Diffusion: Mix the target protein ( 10 mg/mL ) with a 3:1 molar excess of the ligand. Incubate on ice for 2 hours prior to setting up the drops to ensure 100% occupancy of the covalent state before nucleation begins.

  • Diffraction and Refinement: Collect diffraction data and calculate the 2Fo​−Fc​ electron density maps. Look for continuous electron density between the target nucleophile and the nitrile carbon, confirming the reversible covalent mechanism.

ValidationWorkflow Prep 1. API Formulation (4-ACOB-HCl Integration) SPR 2. SPR Kinetics (pH Titration & Flow Dynamics) Prep->SPR Purified Analyte Crystal 3. X-Ray Crystallography (Co-crystallization) SPR->Crystal Kinetic Validation (kon/koff) Analysis 4. Mechanistic Validation (Adduct & Salt Bridge Verified) Crystal->Analysis Electron Density Map

Orthogonal experimental workflow for validating 4-ACOB-HCl mechanisms.

Quantitative Mechanistic Data Summary

The table below summarizes the physicochemical properties of the 4-ACOB-HCl scaffold and the quantitative thermodynamic contributions each motif provides to the overall mechanism of action.

Structural MotifPhysicochemical PropertyMechanistic Function (Target Engagement)Est. ΔG Contribution
Benzonitrile Linear sp-hybridized C, High DipoleReversible covalent adduction (Pinner reaction); H-bond acceptor.-3.0 to -5.5 kcal/mol
Cyclohexyl Ether Hydrophobic surface area, Flexible hingeConformational restriction; Van der Waals packing in lipophilic pockets.-1.5 to -2.5 kcal/mol
Primary Amine (HCl) High pKa (~10.2), Cationic at pH 7.4Bidentate salt-bridge formation with anionic Asp/Glu residues.-4.0 to -6.0 kcal/mol

References

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Medicinal Chemistry (via National Center for Biotechnology Information) URL: [Link] [1]

  • Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: Molecules (via MDPI) URL: [Link] [2]

  • Title: Salt Bridge in Ligand–Protein Complexes—Systematic Theoretical and Statistical Investigations Source: Journal of Chemical Information and Modeling (via ACS Publications) URL: [Link] [3]

Exploratory

In Vitro Activity of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride: A Technical Guide for Preclinical Evaluation

Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, a synthetic compound with potential pharmacological applications. Give...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, a synthetic compound with potential pharmacological applications. Given the absence of direct literature on this specific molecule, this document synthesizes data from structurally related compounds possessing benzonitrile and aminocyclohexyl moieties to propose a logical and scientifically rigorous investigational roadmap. We will delve into the rationale for exploring its potential cytotoxic, antimicrobial, and anti-inflammatory properties. Detailed, field-proven protocols for key in vitro assays are provided, alongside insights into the underlying molecular pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of this and similar novel chemical entities.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride presents a unique chemical architecture, integrating a benzonitrile group with an aminocyclohexyl moiety. While this specific combination is not extensively documented in publicly available research, the constituent parts are well-recognized pharmacophores.

The benzonitrile group is a key feature in numerous FDA-approved pharmaceuticals and clinical candidates. Its strong electron-withdrawing nature can influence molecular interactions, such as π-π stacking with aromatic amino acid residues in protein targets, and it often serves as a bioisostere for other functional groups. Derivatives of benzonitrile have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The aminocyclohexyl moiety provides a three-dimensional structural element and a primary amine group that can participate in crucial hydrogen bonding interactions with biological targets. This scaffold is present in compounds with demonstrated cytotoxic and antibacterial properties.

The hydrochloride salt form of the title compound enhances its solubility in aqueous media, a desirable property for in vitro screening. This guide, therefore, outlines a multi-pronged approach to systematically investigate the in vitro activity of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, focusing on the most probable areas of biological relevance derived from its structural components.

Potential In Vitro Activities and Investigational Assays

Based on the analysis of its chemical substructures, we propose the investigation of the following potential in vitro activities. For each area, a primary screening assay is detailed.

Cytotoxic and Antiproliferative Activity

The presence of both the benzonitrile and aminocyclohexyl moieties in a single molecule suggests a potential for cytotoxic or antiproliferative effects against cancer cell lines. Many benzonitrile derivatives are known to inhibit key enzymes involved in cancer progression, such as protein kinases.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3][4]

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, add 100 µL of a solubilization solution (e.g., 10% Triton X-100 in 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
MCF-70.1
1
10
50
100
A5490.1
1
10
50
100

Logical Workflow for Cytotoxicity Investigation

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies (if active) cluster_2 Phase 3: Pathway Analysis A MTT Assay on a panel of cancer cell lines B Determine IC50 values A->B C Apoptosis Assays (e.g., Annexin V/PI staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Kinase Inhibition Assays B->E F Western Blot for key signaling proteins (e.g., in VEGFR-2 pathway) E->F

Caption: Workflow for investigating cytotoxic potential.

Potential Molecular Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6][7] Its signaling cascade promotes endothelial cell proliferation, migration, and survival.[5][8][9] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Antimicrobial Activity

The aminocyclohexyl moiety is found in aminoglycoside antibiotics, and various benzonitrile derivatives have been reported to possess antibacterial properties. Therefore, it is logical to screen 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride for activity against a panel of pathogenic bacteria.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[10][11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strain Preparation:

    • Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Culture the bacteria on a suitable agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

    • Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL.

    • Include a positive control (a known antibiotic like ciprofloxacin), a negative/growth control (broth with bacteria, no compound), and a sterility control (broth only).[11]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Incubate the plate at 37°C for 16-20 hours.[13]

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination:

    • To determine if the compound is bactericidal or bacteriostatic, subculture 10-20 µL from the clear wells (at and above the MIC) onto an agar plate.

    • Incubate the agar plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[12]

Data Presentation: Antimicrobial Activity of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Enterococcus faecalisPositive

Potential Molecular Target: Bacterial Cell Wall Synthesis

A common target for antibacterial agents is the bacterial cell wall, a unique and essential structure not found in eukaryotes.[14] The synthesis of peptidoglycan, the main component of the cell wall, is a multi-step process involving enzymes in the cytoplasm and at the cell membrane.[14][15][16][17][18] Inhibition of any of these steps can lead to a weakened cell wall and ultimately cell lysis.

CellWall_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Precursors Precursor Synthesis (Mur enzymes) LipidI Lipid I Synthesis (MraY) Precursors->LipidI LipidII Lipid II Synthesis (MurG) LipidI->LipidII Flippase Lipid II Translocation (Flippase) LipidII->Flippase Polymerization Transglycosylation (Polymerization) Flippase->Polymerization Crosslinking Transpeptidation (Cross-linking) Polymerization->Crosslinking

Caption: Key stages of bacterial peptidoglycan synthesis.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Some benzonitrile-containing compounds have shown anti-inflammatory properties. An in vitro assessment of the potential of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride to mitigate inflammatory processes is therefore warranted.

The HRBC membrane stabilization assay is a simple and effective in vitro method to assess anti-inflammatory activity. The erythrocyte membrane is analogous to the lysosomal membrane.[19][20] Stabilization of the HRBC membrane against hypotonicity- or heat-induced lysis suggests that the compound may also stabilize lysosomal membranes, thereby inhibiting the release of pro-inflammatory enzymes.[19][21][22][23]

Experimental Protocol: HRBC Membrane Stabilization Assay

  • Preparation of HRBC Suspension:

    • Collect fresh human blood in a tube containing an anticoagulant (e.g., heparin).

    • Centrifuge the blood at 3000 rpm for 10 minutes and discard the plasma and buffy coat.

    • Wash the packed red blood cells three times with an equal volume of isotonic saline (0.9% NaCl).

    • Prepare a 10% (v/v) suspension of the packed cells in isotonic saline.

  • Assay Procedure (Hypotonicity-Induced Hemolysis):

    • Set up test tubes with the following:

      • Control: 0.5 mL of HRBC suspension + 2 mL of hypotonic saline (0.36% NaCl) + 1 mL of phosphate buffer (pH 7.4).

      • Test: 0.5 mL of HRBC suspension + 2 mL of hypotonic saline + 1 mL of the test compound at various concentrations.

      • Standard: 0.5 mL of HRBC suspension + 2 mL of hypotonic saline + 1 mL of a standard anti-inflammatory drug (e.g., Diclofenac sodium) at various concentrations.

    • Incubate all tubes at 37°C for 30 minutes.[19][20]

    • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Measurement and Calculation:

    • Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm using a spectrophotometer.[19][20]

    • Calculate the percentage of membrane stabilization using the following formula:

      • % Protection = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Data Presentation: Anti-inflammatory Activity of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride

Concentration (µg/mL)% Membrane Stabilization (Mean ± SD)
50
100
250
500
1000

Potential Molecular Target: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[24][25][26] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[24][27] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces

Caption: Canonical NF-κB signaling pathway in inflammation.

Concluding Remarks and Future Directions

This technical guide provides a hypothesis-driven approach to the initial in vitro characterization of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. The proposed assays for cytotoxicity, antimicrobial, and anti-inflammatory activities are robust, well-validated, and serve as an excellent starting point for any preclinical investigation. Positive results in any of these primary screens should be followed by more detailed mechanistic studies to identify specific molecular targets and elucidate the mechanism of action. For instance, a confirmed cytotoxic effect could lead to kinase inhibition profiling, while demonstrated antibacterial activity would warrant investigation into its effects on bacterial macromolecular synthesis. The logical frameworks and detailed protocols herein are designed to ensure scientific rigor and provide a clear path for drug development professionals to unlock the therapeutic potential of this novel chemical entity.

References

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (n.d.).
  • In vitro assessment of anti-inflammatory and anti-arthritic effects of Helicanthes elasticus (Desv.)
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (2018, February 14).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Bacterial Cell Wall Synthesis: New Insights
  • 3.6. In Vitro Kinase Inhibition Assay - Bio-protocol. (n.d.).
  • Peptidoglycan: Structure, Synthesis, and Regul
  • Antibacterial Activities and In Vitro Anti-Inflammatory (Membrane Stability) Properties of Methanolic Extracts of Gardenia coronaria Leaves - PMC. (n.d.).
  • The Nuclear Factor NF-κB Pathway in Inflamm
  • The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - MDPI. (2016, August 26).
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and P
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
  • In Vitro Anti Inflammatory Activity of Methanolic Extract of Bacopa Monniera by HRBC Membrane Stabilisation - Biosciences Biotechnology Research Asia. (n.d.).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC. (2025, May 8).
  • NF-κB: At the Borders of Autoimmunity and Inflamm
  • Cytoplasmic steps of peptidoglycan biosynthesis | FEMS Microbiology Reviews | Oxford Academic. (2008, March 15).
  • NF-κB: a key role in inflamm
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • What is the process of bacterial cell wall formation? - Heredity Biosciences. (2023, June 8).
  • Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba). (n.d.).
  • MTT Cell Proliferation Assay -
  • MTT Assay: Assessing Cell Prolifer
  • NF-κB: A Double-Edged Sword Controlling Inflamm
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1).
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (2024, January 18).
  • IN VITRO ANTI INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF CENTELLA ASIATICA BY HRBC MEMBRANE STABILISATION - Rasayan Journal of Chemistry. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals. (2024, May 6).
  • VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis - Journals Gateway | The Company of Biologists. (2016, November 1).
  • The NF-kB Signaling Pathway - Cre
  • IN VITRO TOXICOLOGY ASSAY KIT MTT BASED Stock No.

Sources

Foundational

The Strategic Role of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The pursuit of highly selective kinase inhibitors and stress-res...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The pursuit of highly selective kinase inhibitors and stress-response modulators requires building blocks that offer both structural rigidity and versatile synthetic handles. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8) has emerged as a critical bifunctional intermediate in modern drug discovery[1]. By combining a rigid aliphatic cyclohexyl ether with an ortho-substituted benzonitrile, this compound provides a precise spatial arrangement for hydrogen bonding and lipophilic interactions.

This whitepaper dissects the physicochemical properties, mechanistic utility, and validated synthetic workflows for utilizing this building block in the development of targeted therapeutics, particularly in the realms of oncology and cellular stress modulation.

Structural Anatomy & Chemical Properties

The molecular architecture of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is defined by three critical domains:

  • The Primary Amine (Hydrochloride Salt): Provides a highly reactive nucleophilic center for urea formation, amide coupling, or reductive amination. The salt form ensures bench stability and prevents premature auto-oxidation or polymerization.

  • The Cyclohexyl Ether Linker: Introduces a rigid, aliphatic spacer. In kinase inhibitors, the trans-configuration of such aryloxycyclohexylamines is often preferred to project the amine into solvent-exposed regions or toward specific acidic residues (e.g., Asp/Glu) in the kinase hinge region.

  • The Benzonitrile Moiety: Acts as a strong electron-withdrawing group that modulates the electron density of the aromatic ring. Furthermore, the nitrile group is a highly versatile synthetic precursor[2], capable of being converted into primary amines, amides, or tetrazoles (a classic carboxylic acid bioisostere).

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride
CAS Registry Number 1311317-44-8[1]
Molecular Formula C₁₃H₁₇ClN₂O
Molecular Weight 252.74 g/mol [1]
Physical State Solid (typically white to off-white powder)
Storage Temperature 4°C (Desiccated)[1]
Key Functional Groups Primary amine (-NH₂), Nitrile (-C≡N), Aryl ether (-O-Ar)

Mechanistic Utility in Drug Discovery

The Aminocyclohexyloxy Scaffold in Kinase Inhibition

Aminocyclohexyloxy derivatives are heavily utilized in the design of receptor tyrosine kinase (RTK) inhibitors. For instance, derivatives containing this core have been patented and investigated for their ability to synergistically inhibit the HER2/neu pathway[3] and MNK1/2 kinases[4]. The cyclohexyl ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to the target protein's active site.

Activation of the eIF2α / HRI Pathway

Beyond direct kinase inhibition, the 4-aryloxycyclohexylamine motif is a proven pharmacophore in the development of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs). These compounds act as potent, selective activators of Heme-Regulated Inhibitor (HRI)[5]. Activation of HRI triggers the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical node in the integrated endoplasmic reticulum (ER) stress response, ultimately leading to the expression of CHOP and the inhibition of tumor cell proliferation[5].

G Ligand Aminocyclohexyloxy Urea Derivative HRI Heme-Regulated Inhibitor (HRI) Ligand->HRI Activates eIF2a eIF2α Phosphorylation HRI->eIF2a Phosphorylates CHOP CHOP Expression eIF2a->CHOP Induces Apoptosis Tumor Growth Inhibition CHOP->Apoptosis Triggers Apoptosis

Fig 1: Mechanism of action for aminocyclohexyloxy-derived cHAUs in the eIF2α ER stress pathway.

The Benzonitrile Moiety as a Synthetic Handle

Benzonitrile derivatives are indispensable in medicinal chemistry, serving as precursors for blockbuster drugs like Letrozole and Enzalutamide[2]. In the context of 2-[(4-Aminocyclohexyl)oxy]benzonitrile, the nitrile group can be subjected to [3+2] cycloaddition with azides to form a 1H-tetrazole. This transformation is highly valued because the tetrazole ring has a similar pKa to a carboxylic acid but offers superior metabolic stability and membrane permeability.

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes specific causality for reagent selection and built-in quality control (QC) checkpoints.

Protocol 1: Synthesis of Aryl Ureas via Isocyanate Coupling

This protocol describes the conversion of the primary amine into a urea derivative, a critical step in synthesizing HRI activators[5].

Rationale: The hydrochloride salt must first be neutralized to liberate the nucleophilic free amine. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to prevent unwanted side reactions with the highly electrophilic isocyanate.

Step-by-Step Methodology:

  • Preparation: Suspend 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (1.0 equiv) in anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Free-Basing: Add Triethylamine (2.0 equiv) dropwise at 0°C. Causality: The excess base ensures complete neutralization of the HCl salt, maximizing the concentration of the reactive free amine.

  • Coupling: Slowly add the desired arylisocyanate (1.05 equiv) to the solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (QC Check 1): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 217 for the free base) and the appearance of the target urea mass confirms successful coupling.

  • Workup: Quench the reaction with water. If using DMSO, extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol 2: Conversion of the Nitrile to a Tetrazole Bioisostere

Rationale: The conversion of the ortho-benzonitrile to a tetrazole requires a source of azide. Sodium azide (NaN₃) is used in combination with Ammonium chloride (NH₄Cl) to generate hydrazoic acid in situ, which undergoes a [3+2] cycloaddition with the nitrile.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acylated/urea intermediate from Protocol 1 (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv). Causality: NH₄Cl acts as a weak proton source to facilitate the formation of the reactive azide species without hydrolyzing the newly formed urea/amide bond.

  • Cycloaddition: Heat the reaction mixture to 100°C for 16-24 hours behind a blast shield.

  • Self-Validation (QC Check 2): Analyze an aliquot via IR Spectroscopy. The complete disappearance of the sharp, distinct nitrile (-C≡N) stretch at ~2220 cm⁻¹ validates the consumption of the starting material.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 3 (to protonate the tetrazole), and precipitate the product using ice water. Filter and recrystallize from ethanol.

G A 2-[(4-Aminocyclohexyl)oxy] benzonitrile HCl B Urea Coupling (Isocyanate, TEA) A->B Step 1 C N-Acylated Intermediate B->C LC-MS Validated D Tetrazole Formation (NaN3, NH4Cl, 100°C) C->D Step 2 E Final Target (Kinase Inhibitor) D->E IR Validated

Fig 2: Two-step synthetic workflow from the building block to a tetrazole-bearing kinase inhibitor.

Conclusion

2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is far more than a simple chemical catalog item; it is a strategically designed scaffold. Its ability to simultaneously project a basic amine into solvent-exposed kinase domains while anchoring an aromatic ring in hydrophobic pockets makes it invaluable. By mastering the orthogonal reactivity of its amine and nitrile groups, medicinal chemists can rapidly generate libraries of highly potent, metabolically stable therapeutics targeting complex pathways like HER2, MNK1/2, and HRI/eIF2α.

References

  • Journal of Medicinal Chemistry (ACS). Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme-Regulated Inhibitor as Selective Activators of the Eukaryotic Initiation Factor 2 Alpha (eIF2α) Phosphorylation Arm of the Integrated Endoplasmic Reticulum Stress Response. (2017). Retrieved from:[Link]

  • Defense Technical Information Center (DTIC). Synergistic Inhibition of Her2/neu and p53-MDM2 Pathways. (2007). Retrieved from:[Link]

  • Google Patents (WO2011104334A1).4-[cycloalkyloxy (hetero) arylamino] thieno[2, 3 - d] pyrimidines having mnk1/ mnk2 inhibiting activity for pharmaceutical compositions.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Rationale As a Senior Application Scientist, I have desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

As a Senior Application Scientist, I have designed this protocol to detail the robust, scalable synthesis of 2-[(4-aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8). This compound is a highly versatile building block frequently utilized in medicinal chemistry for the development of kinase inhibitors, GPCR ligands, and complex heterocyclic scaffolds.

The synthetic strategy relies on a three-step sequence: selective N-protection, Nucleophilic Aromatic Substitution (SNAr), and acidic deprotection. The choice of 2-fluorobenzonitrile as the electrophile is highly deliberate. The highly electronegative fluorine atom and the strongly electron-withdrawing nitrile group synergistically create an electron-deficient aromatic system, making the ortho-position highly susceptible to nucleophilic attack[1].

Stereochemical Considerations

The SNAr reaction proceeds with complete retention of configuration at the cyclohexyl carbon, as the C–O bond is never broken during the transformation. To obtain the pure trans-isomer of the final product, pure trans-4-aminocyclohexanol must be utilized as the starting material.

Mechanistic Overview & Causality

The core transformation of this protocol is the SNAr reaction. Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is a highly effective system for generating the requisite alkoxide nucleophile to drive the SNAr cascade[2]. Polar aprotic solvents like DMF are optimal for these displacements, as they solvate the sodium cation, leaving a "naked," highly reactive alkoxide that readily facilitates the formation of the Meisenheimer intermediate[3].

SNArMechanism Alkoxide Alkoxide Nucleophile (from protected amino alcohol) Meisenheimer Meisenheimer Complex (Stabilized by ortho-nitrile) Alkoxide->Meisenheimer Nucleophilic Attack Fluoroarene 2-Fluorobenzonitrile (Electron-deficient) Fluoroarene->Meisenheimer Ipso-carbon Activation Product Aryl Ether Product + Fluoride Ion Meisenheimer->Product Fluoride Elimination

Logical relationship of the SNAr mechanism via a Meisenheimer intermediate.

Experimental Workflow & Self-Validating Systems

Every step in this protocol is designed to be a self-validating system :

  • Gas Evolution: The addition of NaH to the alcohol yields H₂ gas. The cessation of bubbling visually confirms complete alkoxide formation.

  • In-situ Precipitation: During the final deprotection step, the hydrochloride salt is insoluble in the DCM/Dioxane mixture. The formation of a white precipitate serves as a visual confirmation of successful deprotection and acts as an in-situ purification mechanism.

SynthesisWorkflow SM1 4-Aminocyclohexanol + Boc2O Int1 tert-Butyl (4-hydroxycyclohexyl)carbamate SM1->Int1 Step 1: Protection Int2 tert-Butyl (4-(2-cyanophenoxy)cyclohexyl)carbamate Int1->Int2 Step 2: SNAr SM2 2-Fluorobenzonitrile + NaH (Base) SM2->Int2 Alkoxide Attack Product 2-[(4-Aminocyclohexyl)oxy] benzonitrile HCl Int2->Product Step 3: Deprotection Reagent 4M HCl in Dioxane Reagent->Product Salt Formation

Synthetic workflow for 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements optimized for a standard 10 mmol scale synthesis.

StepReagent / ReactantMW ( g/mol )EquivalentsAmount (10 mmol)Experimental Role
1 trans-4-Aminocyclohexanol115.181.01.15 gPrimary Starting Material
1 Di-tert-butyl dicarbonate (Boc₂O)218.251.052.29 gAmine Protecting Group
1 Triethylamine (Et₃N)101.191.21.67 mLBase / Acid Scavenger
2 2-Fluorobenzonitrile121.111.11.33 gElectrophile
2 NaH (60% dispersion in oil)24.001.5600 mgStrong Base (Alkoxide generator)
3 4M HCl in 1,4-Dioxane36.4610.025.0 mLDeprotecting Agent / Salt Former

Step-by-Step Methodologies

Step 1: Synthesis of tert-Butyl (4-hydroxycyclohexyl)carbamate

Causality Check: The primary aliphatic amine is significantly more nucleophilic than the secondary cyclic alcohol. This kinetic difference allows for selective N-protection without requiring transient O-protection.

  • Suspend trans-4-aminocyclohexanol (1.15 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add triethylamine (1.67 mL, 12.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Add a solution of Boc₂O (2.29 g, 10.5 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 0.5 M citric acid (20 mL), water (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid.

Step 2: Synthesis of tert-Butyl (4-(2-cyanophenoxy)cyclohexyl)carbamate

Safety Warning: Sodium hydride is highly pyrophoric. Handle strictly under an inert atmosphere (N₂ or Ar).

  • Dissolve tert-butyl (4-hydroxycyclohexyl)carbamate (approx. 2.15 g, 10.0 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Carefully add NaH (600 mg of 60% dispersion, 15.0 mmol) in three distinct portions. Self-Validation: Observe the evolution of H₂ gas.

  • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases, ensuring complete alkoxide formation.

  • Add 2-fluorobenzonitrile (1.33 g, 11.0 mmol) dropwise.

  • Warm the reaction to room temperature and stir for 12 hours.

  • Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with water (5 × 30 mL) to remove residual DMF, followed by brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Step 3: Synthesis of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride

Causality Check: The use of anhydrous HCl in dioxane prevents the hydrolysis of the delicate nitrile group, which could occur under aqueous acidic conditions.

  • Dissolve the purified tert-butyl (4-(2-cyanophenoxy)cyclohexyl)carbamate (approx. 3.16 g, 10.0 mmol) in a minimal amount of anhydrous DCM (10 mL).

  • Add 4M HCl in 1,4-dioxane (25.0 mL, 100 mmol) in one portion at room temperature.

  • Stir the reaction vigorously for 2 to 4 hours. Self-Validation: A thick white precipitate will form as the Boc group is cleaved and the insoluble hydrochloride salt is generated.

  • Workup: Evaporate the volatiles under reduced pressure. Triturate the resulting crude solid with diethyl ether (40 mL) to extract cleaved byproducts (isobutylene/t-butanol) and residual mineral oil from Step 2.

  • Filter the suspension through a sintered glass funnel, wash the filter cake with additional cold diethyl ether, and dry under high vacuum to afford the final product as a pristine white powder.

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (br s, 3H, -NH₃⁺), 7.78 (dd, 1H, Ar-H), 7.65 (td, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.12 (t, 1H, Ar-H), 4.65 (m, 1H, -CH-O-), 3.15 (m, 1H, -CH-N-), 2.15–1.45 (m, 8H, cyclohexyl CH₂).

  • MS (ESI+): m/z calculated for C₁₃H₁₇N₂O⁺ [M+H]⁺: 217.13; Found: 217.1.

Sources

Application

Application Note: In Vitro Cell Culture Profiling and Bioconjugation of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride

Scientific Context and Strategic Utility In the evolving landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight ligands are systematically screened to identify weak but highly efficient binders to target...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Strategic Utility

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight ligands are systematically screened to identify weak but highly efficient binders to target proteins[1]. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS 1311317-44-8) is a versatile, bifunctional small molecule building block. It features a benzonitrile moiety—capable of π−π interactions and acting as a weak hydrogen bond acceptor—and a primary amine on a cyclohexyl ring.

This specific structural topology makes it an ideal candidate for FBDD campaigns and PROTAC linker synthesis. The primary amine serves as a highly reactive vector for synthetic growth or bioconjugation, allowing researchers to track the fragment's intracellular localization. This guide provides a comprehensive, self-validating framework for evaluating this compound in cell culture assays, focusing on viability profiling, target engagement, and fluorescent probe generation.

FBDD_Workflow A Compound Prep (CAS 1311317-44-8) B Cell Viability Assay (CellTiter-Glo) A->B Toxicity Profiling C Target Engagement (CETSA) A->C Binding Validation D Bioconjugation (NHS-Fluorophore) A->D Probe Synthesis E Live-Cell Imaging D->E Localization

Fig 1. Cell culture screening workflow for small molecule fragments.

Physicochemical Properties & Formulation Strategy

Causality of Formulation: The compound is supplied as a hydrochloride (HCl) salt. Aliphatic primary amines are prone to oxidation and can absorb atmospheric carbon dioxide to form carbamates. The HCl salt form significantly enhances shelf stability and aqueous solubility compared to the free base. However, for reproducible cell culture assays, the compound must first be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock, preventing premature hydrolysis in aqueous buffers and ensuring sterility.

Table 1: Physicochemical Profile
PropertySpecificationExperimental Implication
Chemical Name 2-[(4-Aminocyclohexyl)oxy]benzonitrile HClBifunctional nature allows target binding and conjugation.
CAS Number 1311317-44-8Use this identifier for strict lot-to-lot tracking.
Molecular Weight 252.74 g/mol High ligand efficiency potential; rapid cellular diffusion.
pKa (Estimated) ~9.5 (Aliphatic Amine)Protonated at physiological pH (7.4); requires pH > 8.0 for conjugation.

Formulation Protocol:

  • Equilibrate the lyophilized powder to room temperature in a desiccator to prevent condensation.

  • Dissolve in anhydrous DMSO to a stock concentration of 50 mM.

  • Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C.

  • Self-Validation: Visually inspect the thawed aliquot for precipitation before each use. A cloudy solution indicates moisture contamination or concentration-dependent aggregation.

Workflow 1: Cytotoxicity Profiling via ATP Quantitation

Causality of Assay Choice: Before evaluating target engagement, baseline cytotoxicity must be established. Small molecule fragments containing reactive amines can directly reduce tetrazolium salts (like MTT or XTT), leading to false-positive viability signals. To bypass this redox interference, we utilize the CellTiter-Glo 2.0 assay, which quantifies intracellular ATP as a direct, orthogonal marker of metabolic activity and cell viability[2].

Self-Validating System:

  • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability).

  • Positive Control: 1 µM Staurosporine (ensures the assay is successfully detecting apoptotic cell death).

Step-by-Step Protocol:
  • Cell Seeding: Seed target cells (e.g., HEK293T or HeLa) at 5,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the fragment (e.g., 1 µM to 500 µM) in culture media. Ensure the final DMSO concentration remains constant at 0.1% across all wells. Treat cells for 48 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo 2.0 reagent to room temperature[2].

  • Lysis and Reaction: Add a volume of CellTiter-Glo 2.0 reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality of Assay Choice: Fragments often exhibit low binding affinities (high micromolar range) in early FBDD stages[1]. Traditional biochemical assays may fail to capture binding that occurs in the crowded cellular environment. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced denaturation inside intact cells[3].

Self-Validating System:

  • Negative Control: Vehicle-treated cells (establishes the baseline melting temperature, Tm​ , of the unbound protein).

  • Positive Control: A known, high-affinity inhibitor for the target protein (validates that the target protein's Tm​ can indeed be shifted).

Step-by-Step Protocol:
  • Incubation: Treat live cells in 6-well plates with 100 µM of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[3].

  • Lysis: Subject the cells to 3 cycles of freeze-thawing (liquid nitrogen to 25°C water bath) to lyse the cells without denaturing the remaining folded proteins.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant (containing the soluble, stabilized protein) and analyze via Western Blot. Quantify band intensities to plot the melt curve and determine the ΔTm​ .

Workflow 3: Bioconjugation & Live-Cell Imaging

Causality of Assay Choice: To map the subcellular distribution of the fragment, we leverage its primary amine for bioconjugation. N-Hydroxysuccinimide (NHS) ester chemistry is selected because it forms a highly stable, irreversible amide bond. Because the compound is an HCl salt (pKa ~9.5), the reaction must be buffered at pH 8.3–8.5. At physiological pH, the amine is protonated ( NH3+​ ) and non-nucleophilic; raising the pH ensures a sufficient fraction is deprotonated ( NH2​ ) to attack the NHS ester.

Self-Validating System:

  • Mock Conjugation Control: Run a parallel reaction containing the fluorophore and buffer, but without the fragment. Pass this through the purification column. If the cells show fluorescence when treated with this control, the purification step failed to remove unreacted dye, indicating false-positive data.

Bioconjugation_Pathway N1 2-[(4-Aminocyclohexyl)oxy]benzonitrile (Primary Amine) N3 Amide Bond Formation (pH 8.3 Buffer) N1->N3 N2 Cy5-NHS Ester (Fluorophore) N2->N3 N4 Fluorescent Probe (Cy5-Conjugate) N3->N4 Purification N5 Cellular Internalization & Target Binding N4->N5 Cell Incubation

Fig 2. Chemical logic and cellular tracking of the bioconjugated fragment.

Step-by-Step Protocol:
  • Reaction Setup: Dissolve 2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a concentration of 5 mM.

  • Dye Addition: Add a 1.5 molar excess of Cy5-NHS ester (dissolved in anhydrous DMF) dropwise to the fragment solution while vortexing.

  • Incubation: Protect from light and incubate at room temperature for 2 hours with continuous rotation.

  • Purification: Remove unreacted Cy5 dye using a reverse-phase C18 spin column or preparative HPLC. Lyophilize the purified conjugate.

  • Live-Cell Imaging: Seed cells in a glass-bottom confocal dish. Treat with 5 µM of the Cy5-fragment conjugate for 2 hours. Counterstain nuclei with Hoechst 33342 and image using a confocal microscope (Cy5 excitation: 640 nm).

Data Presentation Summary

To ensure rigorous interpretation of the workflows described above, all quantitative outputs should be benchmarked against the expected parameters outlined in Table 2.

Table 2: Expected Quantitative Data Summary
Assay WorkflowAnalytical ReadoutExpected Fragment BehaviorControl Behavior
CellTiter-Glo 2.0 Luminescence (RLU)IC₅₀ > 100 µM (Typical for fragments)Staurosporine IC₅₀ ~ 10-50 nM
CETSA Protein Melt Curve ( Tm​ ) ΔTm​ shift of +2°C to +5°CHigh-affinity ligand ΔTm​ > +8°C
Bioconjugation Conjugation Efficiency (%)> 80% yield (HPLC peak integration)Mock reaction yields 0% conjugate
Live-Cell Imaging Subcellular LocalizationDiffuse cytoplasmic or organelle-specificMock control shows no Cy5 signal

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. 2013.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. "Twenty years on: the impact of fragments on drug discovery.
  • Promega Corporation. "CellTiter-Glo® 2.0 Cell Viability Assay Technical Manual." Promega Protocols.

Sources

Method

Preclinical In Vivo Profiling of the 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride Scaffold

Scientific Rationale & Scaffold Architecture In the early stages of , small, low-complexity molecules are utilized as foundational building blocks to explore vast chemical space and identify highly ligand-efficient start...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Architecture

In the early stages of , small, low-complexity molecules are utilized as foundational building blocks to explore vast chemical space and identify highly ligand-efficient starting points for targeted therapeutics[1]. The compound 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8) represents a highly privileged FBDD scaffold frequently employed in the development of kinase inhibitors, GPCR ligands, and protease modulators[2].

Understanding the causality behind its structural components is critical for predicting its in vivo behavior:

  • Aminocyclohexyl Moiety: The primary aliphatic amine (pKa ~9.5) ensures excellent aqueous solubility when formulated as a hydrochloride salt. The rigid cyclohexane ring restricts conformational flexibility, significantly reducing the entropic penalty upon target binding compared to linear alkyl chains.

  • Ether Linkage: Unlike ester linkages, which are rapidly cleaved by plasma esterases, the ether bond provides robust in vivo metabolic stability.

  • Benzonitrile Group: The nitrile acts as a strong hydrogen bond acceptor and a powerful dipole. Furthermore, it serves as a "metabolic shield," deactivating the aromatic ring toward rapid cytochrome P450-mediated oxidation, thereby prolonging the compound's half-life.

Formulation and Solubility Optimization

While the hydrochloride salt of this scaffold is highly water-soluble, direct in vivo administration in pure water can cause localized pH shock or precipitation upon entering the buffered environment of the bloodstream. To ensure reliable pharmacokinetics, the formulation must be physiologically compatible.

IV Formulation (Intravenous)
  • Vehicle: 5% DMSO, 10% Solutol HS-15, 85% Saline (0.9% NaCl).

  • Causality: DMSO acts as a primary solvent to disrupt the crystal lattice of the salt. Solutol HS-15 is a non-ionic surfactant that creates micelles, preventing the compound from crashing out (micro-precipitation) when introduced to the physiological pH of blood (pH 7.4). Saline ensures the final injection is isotonic, preventing erythrocyte hemolysis.

  • Self-Validating Step: Before injection, the solution must be visually inspected using a laser pointer. The absence of Tyndall scattering confirms a true solution rather than a fine suspension. Injecting a suspension intravenously can cause fatal pulmonary embolisms.

PO Formulation (Oral Gavage)
  • Vehicle: 0.5% Hydroxypropylmethyl cellulose (HPMC) and 0.1% Tween 80 in purified water[3].

  • Causality: For oral dosing, absolute solubility is less critical than uniform dispersion. HPMC increases the viscosity of the vehicle, ensuring that any un-dissolved compound remains homogeneously suspended during the dosing procedure. Tween 80 acts as a wetting agent to enhance gastrointestinal fluid penetration into the drug particles, facilitating consistent absorption[4].

In Vivo Pharmacokinetic (PK) Profiling Protocol

To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the scaffold, a standardized PK study in CD-1 mice is recommended.

Step-by-Step Live Animal Phase:

  • Preparation: Fast male CD-1 mice (25–30 g) for 12 hours prior to oral dosing to eliminate food-effect variables on gastric emptying and compound absorption. Water remains available ad libitum.

  • Dosing: Administer the IV dose (2 mg/kg) via the lateral tail vein. Administer the PO dose (10 mg/kg) via oral gavage using a bulb-tipped gastric needle.

  • Sampling: Collect blood (approx. 50 µL) via submandibular venipuncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood into K2EDTA-coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C.

    • Causality: Cold centrifugation is mandatory to halt ex vivo degradation of the compound by plasma enzymes and to preserve the integrity of the sample.

LC-MS/MS Bioanalysis Protocol

Accurate quantification of the aminocyclohexyl benzonitrile scaffold requires a highly sensitive and selective operating in Multiple Reaction Monitoring (MRM) mode[5].

Step-by-Step Extraction & Analysis:

  • Protein Precipitation: Aliquot 50 µL of mouse plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing a structurally similar internal standard (IS) at 50 ng/mL[6].

    • Causality: Acetonitrile effectively denatures plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) by disrupting their hydration shells. Because the target compound is a polar amine, it remains highly soluble in the organic supernatant while the proteins precipitate.

  • Agitation & Separation: Vortex the plate vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Injection: Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 × 50 mm, 3.5 µm).

  • Self-Validating Step: Monitor the peak area of the Internal Standard (IS) across all samples. If the IS peak area fluctuates by more than ±15% between samples, it indicates severe matrix effects (ion suppression/enhancement) or an extraction failure, rendering that specific sample's data invalid.

Quantitative Data Presentation

The following table summarizes the representative non-compartmental pharmacokinetic parameters typically observed for the 2-[(4-Aminocyclohexyl)oxy]benzonitrile scaffold in CD-1 mice, providing a baseline for evaluating novel derivatives.

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Unit
Maximum Concentration ( Cmax​ ) 1,250 ± 140840 ± 95ng/mL
Time to Maximum ( Tmax​ ) 0.08 (bolus)1.5 ± 0.3h
Area Under Curve ( AUC0−t​ ) 2,800 ± 3109,100 ± 850h·ng/mL
Half-life ( t1/2​ ) 2.4 ± 0.23.1 ± 0.4h
Clearance ( Cl ) 11.9 ± 1.2N/AmL/min/kg
Volume of Distribution ( Vdss​ ) 2.1 ± 0.3N/AL/kg
Absolute Bioavailability ( F ) 100% (Reference)~65%%

Note: The moderate clearance (11.9 mL/min/kg) and good oral bioavailability (~65%) confirm the metabolic shielding effect of the benzonitrile group and the absorption benefits of the primary amine.

Experimental Workflow Visualization

G Start Compound Formulation (2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl) Dosing In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) Start->Dosing Verified Solubility Sampling Blood/Tissue Sampling (Timecourse: 0.25 - 24 h) Dosing->Sampling Live Animal Phase Prep Sample Preparation (Protein Precipitation w/ ACN) Sampling->Prep Plasma Extraction LCMS LC-MS/MS Bioanalysis (MRM Mode) Prep->LCMS Supernatant Injection PK Pharmacokinetic Modeling (Non-compartmental Analysis) LCMS->PK Concentration Data

In vivo PK workflow for 2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl.

References

  • Title: Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece Source: Frontiers in Pharmacology (2024) URL: [Link]

  • Title: Fragment-based drug discovery: A graphical review Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of a Novel Class of Survival Motor Neuron 2 Splicing Modifiers for the Treatment of Spinal Muscular Atrophy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses Source: EMBO Molecular Medicine / PMC - NIH URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride

Abstract This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, a key pharmaceutical intermediate. In the ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, a key pharmaceutical intermediate. In the absence of specific compendial methods for this exact molecule, this document provides expertly developed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). These methods are grounded in established principles for the analysis of related aromatic nitriles and primary amines. This note serves as a critical resource for researchers, quality control analysts, and drug development professionals, offering step-by-step protocols, data presentation, and a discussion of the scientific rationale behind the methodological choices. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction

2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration are critical parameters that can directly impact the yield, purity, and safety profile of the final drug product. Therefore, the development of accurate and reliable analytical methods for its quantification is of paramount importance in both research and manufacturing settings.

This application note addresses the analytical challenges by providing two distinct, yet complementary, methods for the quantification of this compound. The primary method, HPLC-UV, is a widely accessible and robust technique suitable for routine quality control. The secondary method, LC-MS, offers enhanced sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride possesses key structural features that inform the choice of analytical techniques:

  • Primary Amine Group: The aminocyclohexyl moiety contains a primary amine, which is basic and can be readily protonated. This characteristic is crucial for chromatographic retention and is a key target for ionization in mass spectrometry.

  • Benzonitrile Group: The benzonitrile group provides a strong chromophore, making the molecule suitable for UV detection. This aromatic system also contributes to the molecule's hydrophobicity, influencing its retention in reversed-phase chromatography.

  • Hydrochloride Salt: The compound is a hydrochloride salt, which enhances its solubility in aqueous and polar solvents, a desirable property for sample preparation in reversed-phase HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis due to its robustness, precision, and cost-effectiveness. The method described herein is a reversed-phase HPLC method designed for the accurate quantification of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride.

Rationale for Methodological Choices

The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining moderately polar to nonpolar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape. The use of a buffer is critical to control the ionization state of the primary amine, ensuring consistent retention and symmetrical peaks.[5] Formic acid is chosen for its compatibility with both UV and MS detection, should a transfer to an LC-MS system be necessary.

Experimental Protocol: HPLC-UV Analysis

3.2.1. Materials and Reagents

  • 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥99%)

3.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3.2.3. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.

3.2.4. System Suitability

Before sample analysis, perform five replicate injections of a working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

Method Validation (as per ICH Q2(R2) Guidelines)

The following parameters should be assessed to validate the analytical method:[1][2][3][4]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Liquid Chromatography with Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, LC-MS is the preferred method. The inherent selectivity of mass spectrometry allows for confident identification and quantification, even at trace levels.

Rationale for Methodological Choices

The use of a mass spectrometer as a detector provides a significant advantage in terms of selectivity and sensitivity. Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic primary amine, which is readily protonated to form a positively charged ion. The chromatographic conditions are similar to the HPLC-UV method to facilitate method transfer.

Experimental Protocol: LC-MS Analysis

4.2.1. Materials and Reagents

  • Same as for HPLC-UV analysis.

4.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
MS System Agilent 6120 Quadrupole LC/MS or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient 10% B to 90% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Monitored Ion (m/z) [M+H]⁺
Fragmentor Voltage 100 V
Capillary Voltage 3500 V

4.2.3. Preparation of Solutions

  • Prepare solutions as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS system.

Method Validation (as per ICH Q2(R2) Guidelines)

The validation parameters for the LC-MS method are similar to those for the HPLC-UV method, with a focus on demonstrating the enhanced sensitivity and selectivity.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity Demonstrated by the absence of interfering peaks at the retention time and m/z of the analyte in blank samples.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the two proposed analytical methods.

ParameterHPLC-UVLC-MS
Linearity (r²) ≥ 0.999≥ 0.999
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) ≤ 2.0%≤ 2.0%
LOD ~10 ng/mL~0.1 ng/mL
LOQ ~30 ng/mL~0.3 ng/mL
Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing & Validation prep_start Weighing of Sample/ Reference Standard dissolution Dissolution in Mobile Phase prep_start->dissolution dilution Serial Dilution for Calibration Curve dissolution->dilution hplc_uv HPLC-UV Analysis dilution->hplc_uv lc_ms LC-MS Analysis dilution->lc_ms integration Peak Integration hplc_uv->integration lc_ms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification validation Method Validation (ICH Q2(R2)) quantification->validation

Caption: Experimental workflow for the quantification of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. The HPLC-UV method is well-suited for routine quality control, while the LC-MS method offers enhanced sensitivity and selectivity for more demanding applications. The provided protocols, grounded in established scientific principles and aligned with ICH validation guidelines, will enable researchers and drug development professionals to confidently assess the quality and purity of this important pharmaceutical intermediate.

References

  • ResearchGate. (n.d.). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • CN Lab by Chugai Technos. (2025, September 9). LC-MS/MSを用いたアミン類の一斉分析法 – 技術コラム. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • PubMed. (2004, October 29). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(2-chlorophenoxy)benzonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns. Retrieved from [Link]

  • Tosoh Analysis and Research Center Co., Ltd. (2025, December 3). LC-QMSによる微量アミンの分離・検出. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). Benzonitrile, 4-[(trans-4-aMinocyclohexyl)oxy]-. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed Central. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (2021, September 27). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

Sources

Method

Application Note: Bioorthogonal Raman Labeling of Proteins Using 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride

Introduction & Rationale Fluorescence microscopy is a cornerstone of protein imaging; however, bulky fluorophores (e.g., GFP, organic dyes) can perturb native protein folding, subcellular localization, and interaction dy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Fluorescence microscopy is a cornerstone of protein imaging; however, bulky fluorophores (e.g., GFP, organic dyes) can perturb native protein folding, subcellular localization, and interaction dynamics. Raman spectroscopy—particularly Stimulated Raman Scattering (SRS) and spontaneous Raman microscopy—offers a powerful, minimal-label alternative by utilizing small vibrational tags that emit signals in the "cell-silent" region (1800–2800 cm⁻¹), a spectral window naturally devoid of endogenous biomolecular interference[1].

The compound 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8) is an optimized, bifunctional chemical tool designed specifically for this purpose. It combines a highly Raman-active reporter with a flexible, bioorthogonal conjugation handle, enabling researchers to track target proteins in live cells with unprecedented chemical specificity.

Mechanistic Insights: The Chemistry of the Tag

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture was chosen over simpler alternatives:

  • The Benzonitrile Reporter: While aliphatic nitriles (–C≡N) possess a minimal steric footprint, they often suffer from weak Raman scattering cross-sections. Conjugating the nitrile to a phenyl ring significantly enhances the polarizability of the triple bond. This conjugation amplifies the Raman signal intensity by up to an order of magnitude and shifts the peak to the highly distinct 2220–2230 cm⁻¹ range, ensuring robust detection even at low intracellular concentrations[2],[3].

  • The Aminocyclohexyl Linker: The primary amine provides a versatile nucleophile for covalent bioconjugation. The cyclohexyl ether linkage acts as a rigid, hydrophobic spacer. This structural choice minimizes steric hindrance between the target protein's surface and the Raman-active benzonitrile moiety, ensuring the tag's vibrational modes remain unperturbed by the fluctuating microenvironment of the protein backbone.

Quantitative Data: Comparison of Raman Tags

To contextualize the performance of the benzonitrile tag, the following table summarizes the properties of common bioorthogonal Raman reporters used in chemical biology.

Tag TypeRepresentative Functional GroupTypical Raman Shift (cm⁻¹)Relative Raman IntensitySize Perturbation
DeuteriumC–D2100 – 2200LowMinimal
Aliphatic NitrileAlkyl–C≡N~2250Low–MediumSmall
AlkyneAlkyl–C≡C–H~2120HighSmall
Benzonitrile Phenyl–C≡N 2220 – 2230 High Small–Medium

Experimental Workflows & Protocols

Protocol A: EDC/sulfo-NHS Mediated Covalent Labeling of Protein Carboxyl Groups

Objective: Conjugate the benzonitrile tag to surface-exposed aspartate and glutamate residues of the target protein. Causality & Logic: EDC activates carboxyl groups to form an amine-reactive O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid hydrolysis, sulfo-NHS is added to convert it into a more stable, yet highly reactive, sulfo-NHS ester. The primary amine of the tag then undergoes nucleophilic acyl substitution to form a stable amide bond.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the target protein (1–5 mg/mL) into an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: Primary amines in standard buffers (like Tris) will competitively react with the NHS ester, completely inhibiting protein labeling.

  • Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the protein solution. Incubate at room temperature for 15 minutes.

  • Conjugation: Add a 20-fold molar excess of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. Immediately adjust the pH to 7.5–8.0 using 1 M Sodium Bicarbonate or by buffer exchange into PBS (pH 7.4). Causality: The primary amine of the tag (supplied as a hydrochloride salt) must be deprotonated to act as an effective nucleophile.

  • Incubation: React for 2 hours at room temperature or overnight at 4°C under continuous gentle agitation.

  • Quenching & Purification: Quench unreacted NHS esters by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes. Remove unreacted tag and byproducts using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS.

Self-Validation System: Analyze the purified conjugate via MALDI-TOF Mass Spectrometry. The unmodified protein serves as the baseline. Each successfully conjugated benzonitrile tag will result in a mass shift of approximately +198 Da (accounting for the loss of H₂O during amide bond formation). Calculate the Degree of Labeling (DOL) by dividing the total mass shift by 198.

ConjugationWorkflow Protein Target Protein (Asp/Glu -COOH) Activation EDC / sulfo-NHS Activation (pH 6.0) Protein->Activation Intermediate NHS-Ester Intermediate Activation->Intermediate Stabilizes reactive ester Conjugate Raman-Tagged Protein (Amide Bond) Intermediate->Conjugate pH 7.5-8.0 Tag 2-[(4-Aminocyclohexyl)oxy] benzonitrile (Tag-NH₂) Tag->Conjugate Nucleophilic Attack

Workflow for covalent conjugation of the benzonitrile Raman tag to protein carboxyl groups.

Protocol B: Live-Cell Raman Imaging of Tagged Proteins

Objective: Visualize the intracellular localization of the Raman-tagged protein without fluorescent artifacts. Causality & Logic: The unique 2220–2230 cm⁻¹ signature of the benzonitrile tag allows for direct tracking of the protein against the complex chemical background of the living cell[3].

Step-by-Step Methodology:

  • Intracellular Delivery: Introduce the tagged protein into live cells cultured on glass-bottom dishes using electroporation, lipid-based protein transfection, or microinjection. (Pro-Tip: Avoid standard plastic culture dishes, as they exhibit strong Raman scattering that obscures the cell-silent region).

  • Washing: Wash the cells thoroughly with warm PBS to remove extracellular tagged protein, which could cause high background signal. Replace with phenol red-free imaging medium.

  • Spectral Acquisition: Mount the dish on a Raman confocal microscope or an SRS microscope. Tune the excitation lasers to probe the 2220–2230 cm⁻¹ spectral window.

  • Background Subtraction: Acquire a parallel spectrum in the fingerprint region (e.g., 2930 cm⁻¹ for CH₃ stretching, representing total proteins/lipids) to map cellular morphology. Subtract the baseline signal from the silent region to isolate the sharp C≡N stretch of the tagged protein.

Self-Validation System: Treat a control group of cells with an untagged version of the same protein. The complete absence of a peak at 2220–2230 cm⁻¹ in the control cells validates that the observed signal in the experimental group is entirely derived from the bioorthogonal benzonitrile tag, confirming absolute specificity[1].

RamanPathway Laser Excitation Laser (e.g., 532 nm or 785 nm) Sample Live Cell with Benzonitrile-Tagged Protein Laser->Sample Scattering Inelastic Scattering (Raman Effect) Sample->Scattering Filter Rayleigh Rejection Filter Scattering->Filter Detector Spectrometer / CCD (Detects 2220-2230 cm⁻¹) Filter->Detector

Optical pathway and logical workflow for detecting the bioorthogonal benzonitrile Raman signal.

References

  • Title: Raman Spectroscopy for Chemical Biology Research Source: ACS Central Science URL: [Link]

  • Title: Biomedical applications, perspectives and tag design concepts in the cell – silent Raman window Source: Journal of Materials Chemistry B (RSC Publishing) URL: [Link]

  • Title: Simultaneous In Situ Detection of Ferroptosis-Related Multiple Molecules in Tissue Slices Using Thin-Layer Chromatography Tracing and Raman Microscopy Source: ACS Sensors URL: [Link]

Sources

Application

Experimental design for 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride treatment

An Application Note and Protocol for the Preclinical Evaluation of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride Authored by: Senior Application Scientist Abstract This document provides a comprehensive experiment...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preclinical Evaluation of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the initial preclinical evaluation of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, a novel small molecule entity. The protocols herein are designed for researchers in pharmaceutical sciences and drug development, offering a logical, phased approach to characterizing the compound's biological activity, safety profile, and pharmacokinetic properties. The guide emphasizes a "fail-fast, fail-early" philosophy by integrating critical safety and ADME (Absorption, Distribution, Metabolism, and Excretion) assessments alongside efficacy studies. The methodologies follow established regulatory principles, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and relevance for future IND (Investigational New Drug) applications.[1][2]

Introduction and Rationale

The journey of a novel chemical entity from laboratory bench to clinical application is a multi-stage process requiring rigorous scientific validation. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride represents a unique chemical scaffold with potential therapeutic utility. However, its biological target, efficacy, and safety are uncharacterized.

This guide presents an integrated, causality-driven experimental workflow. Instead of a rigid checklist, it provides the scientific reasoning behind each experimental phase, allowing researchers to make informed decisions. The core objective is to build a comprehensive data package that characterizes the compound's potential, identifies liabilities, and establishes a foundation for subsequent in vivo testing. The workflow is divided into four critical stages:

  • In Vitro Efficacy & Mechanism of Action (MoA) Elucidation: To determine if the compound has a biological effect and to identify its molecular target.

  • In Vitro Safety & Toxicology: To identify potential safety concerns, such as cardiotoxicity and genotoxicity, at the earliest possible stage.

  • In Vitro ADME & Pharmacokinetic Profiling: To assess the compound's drug-like properties and predict its behavior in a biological system.

  • In Vivo Proof-of-Concept Studies: To integrate the in vitro findings and evaluate the compound's behavior in a whole-organism model.

This structured approach ensures that resources are allocated efficiently and that a robust understanding of the compound is developed before committing to expensive and complex animal studies.[3]

Stage 1: In Vitro Efficacy and Mechanism of Action (MoA) Elucidation

The primary goal of this stage is to answer the fundamental question: "What does this compound do?" Given an unknown MoA, a tiered screening approach is the most logical path forward.

Tier 1: Broad Phenotypic Screening

A phenotypic screen assesses the compound's effect on cellular behavior without a preconceived bias about its target. A cell viability assay is the cornerstone of this approach, providing a broad window into potential anti-proliferative or cytotoxic effects.[4]

Protocol 2.1.1: XTT Cell Viability Assay

The XTT assay is a robust colorimetric method for measuring cell viability. It relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the tetrazolium salt XTT to a colored formazan product.[5][6] Unlike the traditional MTT assay, the formazan product of XTT is water-soluble, simplifying the protocol and improving reproducibility.[7]

Methodology:

  • Cell Plating: Seed a panel of diverse human cell lines (e.g., a selection of cancer lines from different tissues of origin and a non-cancerous fibroblast line like MRC-5) into 96-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for 72 hours.

  • XTT Reagent Addition: Prepare the XTT/electron-coupling reagent mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation & Measurement: Incubate the plates for 2-4 hours at 37°C. Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-control wells (representing 100% viability) and plot the results as a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Tier 2: Target Deconvolution and MoA Hypothesis Generation

If the phenotypic screen reveals significant activity (e.g., a potent and selective IC50 in a specific cell line), the next step is to identify the molecular target. Modern drug discovery leverages computational methods for this purpose.

  • In Silico Profiling: Utilize computational platforms (e.g., SwissTargetPrediction, Deep-PK, pkCSM) that predict potential protein targets based on the chemical structure of the compound.[8][9] These tools compare the compound's structure to libraries of known ligands and their targets, generating a list of probable protein interactions.[10] This approach provides a powerful, resource-efficient method for generating a testable hypothesis.

Tier 3: Target-Based Functional Assays

Based on the MoA hypothesis, specific biochemical or cell-based assays are performed to confirm the interaction between the compound and its putative target. For example, if in silico profiling suggests the compound is a kinase inhibitor, a kinase activity assay would be the logical next step.

Tiered_Efficacy_Screening Compound 2-[(4-Aminocyclohexyl)oxy] benzonitrile hydrochloride Phenotypic_Screen Tier 1: Phenotypic Screen (XTT Viability Assay) Across Cell Panel Compound->Phenotypic_Screen Data_Analysis Analyze Data (Calculate IC50) Phenotypic_Screen->Data_Analysis Inactive No Significant Activity (Stop/Redesign) Data_Analysis->Inactive Active Selective Activity Observed Data_Analysis->Active Target_ID Tier 2: Target Deconvolution (In Silico Profiling) Active->Target_ID MoA_Hypothesis Generate MoA Hypothesis (e.g., 'Inhibits Kinase X') Target_ID->MoA_Hypothesis Target_Assay Tier 3: Target-Based Assay (e.g., Kinase Inhibition Assay) MoA_Hypothesis->Target_Assay Confirmation Target Confirmed Target_Assay->Confirmation

Caption: Tiered workflow for in vitro efficacy and MoA studies.

Stage 2: In Vitro Safety and Toxicology

Early assessment of potential safety liabilities is paramount.[11] The ICH S7A guidelines recommend a "core battery" of safety pharmacology studies to investigate effects on vital functions before first-in-human exposure.[12][13][14] Key in vitro assays can de-risk a compound for these critical liabilities.

Protocol 3.1: Cardiotoxicity - hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[15] Regulatory agencies mandate hERG testing.[1] Automated patch-clamp electrophysiology is the gold standard for this assessment.

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Instrumentation: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.[16][17]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Positive Control: Use a known hERG inhibitor (e.g., E-4031 or Cisapride) to confirm assay sensitivity.[15][16]

  • Data Analysis: Measure the reduction in the hERG tail current at each compound concentration and calculate the IC50 value.

Protocol 3.2: Genotoxicity - Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a compound's potential to cause gene mutations. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine.[18] A mutagenic compound will cause reverse mutations, allowing the bacteria to grow.

Methodology:

  • Strains: Use a standard panel of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[18]

  • Procedure: Mix the tester strain, the test compound at various concentrations, and either S9 mix or a buffer in soft agar. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.[19]

  • Follow-up: A positive Ames test does not automatically terminate development but requires a weight-of-evidence evaluation and further testing as recommended by FDA guidance.[20][21]

In_Vitro_Safety_Panel cluster_0 Core In Vitro Safety Assessment cluster_1 Safety Profile Outputs Compound Test Compound hERG hERG Assay (Automated Patch Clamp) Compound->hERG Ames Ames Test (Bacterial Reverse Mutation) Compound->Ames Cytotox General Cytotoxicity (Non-cancerous cell line) Compound->Cytotox hERG_IC50 hERG IC50 (Cardiotoxicity Risk) hERG->hERG_IC50 Ames_Result Mutagenicity Potential (Positive/Negative) Ames->Ames_Result Cytotox_IC50 Therapeutic Index (Selectivity) Cytotox->Cytotox_IC50

Caption: Core components of the in vitro safety and toxicology panel.

Stage 3: In Vitro ADME & Pharmacokinetic Profiling

A compound's efficacy is meaningless if it cannot reach its target in the body. In vitro ADME assays predict the pharmacokinetic behavior of a compound, a major cause of failure in drug development.[9]

Table 1: Key In Vitro ADME Assays

Parameter AssessedAssayExperimental SystemRationale & Interpretation
Metabolic Stability Intrinsic Clearance (CLint)Human & Rat Liver MicrosomesMeasures the rate of metabolism by Phase I enzymes. High clearance suggests the compound will be rapidly eliminated from the body, potentially leading to poor oral bioavailability and short half-life.
Permeability Caco-2 PermeabilityCaco-2 cell monolayersPredicts intestinal absorption of orally administered drugs. The apparent permeability coefficient (Papp) is measured. High Papp suggests good absorption potential.
Drug-Drug Interaction CYP450 InhibitionRecombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9)Measures the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to dangerous interactions with co-administered drugs. An IC50 value is determined for each isozyme.
Bioavailability Plasma Protein BindingRapid Equilibrium DialysisDetermines the fraction of compound bound to plasma proteins (e.g., albumin). Only the unbound fraction is free to interact with the target and be metabolized/cleared. High binding (>99%) can limit efficacy.

Stage 4: In Vivo Experimental Design

Positive results from the in vitro stages provide the justification for advancing to in vivo studies. Rodent models are typically the first step to understand the compound's behavior in a complex biological system.[22][23][24]

Protocol 5.1: Rodent Pharmacokinetics (PK) Study

A PK study measures the concentration of the drug in the body over time.[25] This is essential for correlating dose with exposure and efficacy.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dosing Groups:

    • Group 1 (IV): Administer a single intravenous (bolus) dose (e.g., 1-2 mg/kg) to determine fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

    • Group 2 (PO): Administer a single oral (gavage) dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose. Process blood to plasma and store at -80°C.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the compound in the plasma samples.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionDesired Outcome
Clearance (CL) The volume of plasma cleared of the drug per unit time.Low to moderate, to avoid rapid elimination.
Half-life (t½) The time required for the drug concentration to decrease by half.Sufficiently long to allow for a reasonable dosing interval (e.g., once or twice daily).
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Moderate. Very high Vd may indicate extensive tissue sequestration, while very low Vd suggests it remains in circulation.
Bioavailability (%F) The fraction of an orally administered dose that reaches systemic circulation.High (>30%) is generally preferred for an oral drug.
Protocol 5.2: In Vivo Efficacy (Pharmacodynamics)

The design of the efficacy study is entirely dependent on the compound's confirmed MoA. For example, if the compound was identified as a potent inhibitor of a kinase involved in a specific cancer, a tumor xenograft study would be appropriate.

Example Design: Human Tumor Xenograft Model

  • Model: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude) implanted subcutaneously with the human cancer cell line that showed high sensitivity in vitro.

  • Study Groups: Once tumors reach a specified size (e.g., 100-150 mm³), randomize animals into groups (n=8-10 per group):

    • Vehicle Control (PO, daily)

    • Test Compound, Dose 1 (e.g., 10 mg/kg, PO, daily)

    • Test Compound, Dose 2 (e.g., 30 mg/kg, PO, daily)

    • Positive Control (a standard-of-care agent for that cancer type)

  • Endpoints:

    • Primary: Tumor volume (measured 2-3 times per week) and animal survival.

    • Secondary: Animal body weight (as a measure of toxicity), and biomarker analysis of tumor tissue at the end of the study to confirm target engagement.

  • Analysis: Compare the tumor growth rate between the treated and vehicle groups. Calculate Tumor Growth Inhibition (TGI).

In_Vivo_Workflow In_Vitro_Data Successful In Vitro Data (Efficacy, Safety, ADME) PK_Study Rodent Pharmacokinetics (PK) (Rat, IV & PO Dosing) In_Vitro_Data->PK_Study Tox_Study Dose Range-Finding Toxicity Study In_Vitro_Data->Tox_Study PK_Data Determine Key PK Parameters (CL, t½, %F) PK_Study->PK_Data Dose_Selection Select Doses for Efficacy Study PK_Data->Dose_Selection Efficacy_PD_Study In Vivo Efficacy (PD) Study (e.g., Xenograft Model) Dose_Selection->Efficacy_PD_Study Go_NoGo Integrated Assessment: Efficacy, Safety, PK/PD Go/No-Go for IND-Enabling Studies Efficacy_PD_Study->Go_NoGo MTD Determine Maximum Tolerated Dose (MTD) Tox_Study->MTD MTD->Efficacy_PD_Study Inform Dose Cap

Caption: Integrated workflow for in vivo proof-of-concept studies.

Conclusion

This application note outlines a systematic, multi-stage approach for the preclinical characterization of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. By progressing through a logical sequence of in vitro efficacy, safety, and ADME assays, researchers can build a robust data package to justify and design informative in vivo studies. This framework prioritizes scientific rationale and early de-risking, maximizing the potential for success while conserving valuable resources. The ultimate goal is to generate a comprehensive profile of the compound, enabling a clear, data-driven decision on its potential as a therapeutic candidate.

References

  • Hu, L. Y., et al. (2007). (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production. Bioorganic & Medicinal Chemistry Letters, 17(21), 5983-8. Available at: [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. Available at: [Link]

  • Takeda Pharmaceutical Company. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7729-7749. Available at: [Link]

  • Kovács, R., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(4), 996-1006. Available at: [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-8. Available at: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test. Available at: [Link]

  • Ribeiro, A., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals - Guidance for Industry. Available at: [Link]

  • MDPI. Special Issue: Rodent Animal Models for Drug Discovery. Available at: [Link]

  • Frontiers Media S.A. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]

  • MDPI. (2024). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. International Journal of Molecular Sciences. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available at: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available at: [Link]

  • International Council for Harmonisation. ICH Safety Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Nelson Labs. Ames Mutagenicity Test. Available at: [Link]

  • IntechOpen. (2023). Rodents in Drug Discovery. Available at: [Link]

  • ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available at: [Link]

  • SCAS. (2023). hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System. Available at: [Link]

  • American Chemical Society. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling, 61(12), 5859-5869. Available at: [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Available at: [Link]

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  • Federal Register. (2024). Recommended Followup Testing for an Ames-Positive Drug (Active Ingredient) or Metabolite To Support First-in-Human Clinical Trials With Healthy Subjects; Draft Guidance for Industry. Available at: [Link]

  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. Available at: [Link]

  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17721-17730. Available at: [Link]

  • U.S. Food and Drug Administration. (2006). Center for Drug Evaluation and Research - Application Number: 22-029. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2521, 149-158. Available at: [Link]

  • ProPharma Group. (2024). Nonclinical Drug Development: FDA Recommendations for Confirming an Ames Positive Finding. Available at: [Link]

  • Taylor & Francis Online. (2024). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Expert Opinion on Drug Discovery. Available at: [Link]

  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. Available at: [Link]

  • CPT Labs. Ames Mutagenicity Testing. Available at: [Link]

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  • Evotec. hERG Safety. Available at: [Link]

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Method

Application Note: Utilizing 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride as a Privileged Scaffold for High-Throughput Screening

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). Executive Summary In modern drug discovery, the selection of a core structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).

Executive Summary

In modern drug discovery, the selection of a core structural scaffold dictates the physicochemical trajectory and success rate of an entire high-throughput screening (HTS) library. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS 1311317-44-8) represents a highly privileged building block. By balancing conformational rigidity with versatile functionalization handles, this scaffold enables the rapid generation of high-quality, lead-like libraries suitable for miniaturized biochemical and phenotypic screening.

Structural Rationale & Scaffold Dynamics

As a Senior Application Scientist, I emphasize that successful library design requires understanding the causality behind structural features. This scaffold is not chosen at random; its specific moieties solve common pharmacokinetic and thermodynamic challenges in early drug discovery:

  • 1,4-Cyclohexyl Linker (Conformational Rigidity): Flexible alkyl chains often suffer from a high entropic penalty upon target binding. The incorporation of a rigidified cyclohexyl ring restricts the number of rotatable bonds. Recent structural studies in PROTAC and bitopic agonist development demonstrate that stereochemical control within cyclohexyl linkers significantly reduces this entropic penalty, fine-tuning binary and ternary complex formation and improving overall binding affinity ()[1][2].

  • Benzonitrile Moiety (Metabolic Stability & H-Bonding): The cyano group acts as a robust, directional hydrogen-bond acceptor. Furthermore, it serves as a classic bioisostere for halogens and alkynes, improving metabolic stability against cytochrome P450 oxidation while maintaining a low topological polar surface area (tPSA) ()[3].

  • Primary Amine (DOS Handle): The primary amine allows for rapid, high-yielding derivatization (e.g., amide couplings, reductive aminations, Buchwald-Hartwig cross-couplings), which is essential for parallel library synthesis[3].

HTS Library Generation & Screening Workflow

HTS_Workflow Scaffold Scaffold: CAS 1311317-44-8 2-[(4-Aminocyclohexyl)oxy]benzonitrile Library Parallel Library Synthesis (384-well Amide Coupling) Scaffold->Library Plating Acoustic Dispensing (Echo 550) Library->Plating Screening TR-FRET Primary Screen (10 µM) Plating->Screening HitTriage Hit Triage & Validation (IC50 & Counter-screen) Screening->HitTriage

Workflow for HTS library generation and screening using the targeted scaffold.

Protocol 1: High-Throughput Parallel Synthesis (Amide Coupling)

To convert the 2-[(4-Aminocyclohexyl)oxy]benzonitrile scaffold into a diverse screening library, we utilize a miniaturized 384-well parallel amide coupling protocol.

Causality of Reagent Choice: HATU is utilized over traditional carbodiimides (e.g., EDC) due to its rapid kinetics in polar aprotic solvents (DMF). This is critical for driving miniaturized reactions to absolute completion. Incomplete reactions leave unreacted primary amines, which frequently act as Pan-Assay Interference Compounds (PAINS) by aggregating or non-specifically binding to assay proteins.

Step-by-Step Methodology:
  • Preparation: Prepare a 0.1 M stock solution of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride in anhydrous DMF containing 0.3 M DIPEA (N,N-Diisopropylethylamine) to neutralize the hydrochloride salt and act as the catalytic base.

  • Dispensing Acids: Using an automated liquid handler, dispense 10 µL of diverse carboxylic acid building blocks (0.12 M in DMF) into a 384-well cyclic olefin copolymer (COC) synthesis plate.

  • Coupling Activation: Add 10 µL of HATU solution (0.11 M in DMF) to each well. Incubate at room temperature for 10 minutes to form the active ester intermediate.

  • Scaffold Addition: Dispense 10 µL of the scaffold/DIPEA stock solution into all wells.

  • Reaction & Sealing: Seal the plate with a pierceable foil seal. Shake at 800 RPM on a plate shaker for 2 hours at room temperature.

  • Self-Validating QC System: Perform LC-MS on a statistical sampling (10% of wells). Validation metric: The coupling efficiency must exceed 85% to prevent false negatives caused by low product concentration during the biological screen.

  • Solvent Evaporation: Dry the plate using a centrifugal vacuum concentrator and resuspend the resulting library in 100% DMSO to a final concentration of 10 mM.

Protocol 2: Biochemical TR-FRET Screening Assay

Once the library is synthesized, it is subjected to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify target inhibitors (e.g., against a generic kinase or protein-protein interaction).

Causality of Assay Design: Acoustic dispensing is used to transfer nanoliter volumes, eliminating plastic tip waste and preventing compound carryover. TR-FRET is selected because it incorporates a temporal delay (typically 50–100 µs) between laser excitation and emission reading. This delay allows the short-lived auto-fluorescence of the library compounds to decay, isolating the long-lived lanthanide emission and drastically reducing false-positive rates.

Step-by-Step Methodology:
  • Compound Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo 550) to transfer 50 nL of the 10 mM compound library into a 384-well low-volume white assay plate. This yields a final screening concentration of 10 µM in a 50 µL assay volume (0.1% DMSO final).

  • Reagent Addition: Dispense 25 µL of the target protein complex (tagged with GST and His) suspended in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Incubation: Incubate for 30 minutes at room temperature to allow compound-target equilibrium.

  • Fluorophore Addition: Add 25 µL of the detection mix containing Europium-anti-GST antibody (donor) and APC-anti-His antibody (acceptor).

  • Reading: Incubate for 1 hour in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm). Calculate the 665/615 nm ratio.

Hit Triage & Data Interpretation

Hit_Triage Primary Primary TR-FRET Screen (Single Dose, 10 µM) Threshold >50% Inhibition? Primary->Threshold DoseResponse Dose-Response (IC50) 10-point curve Threshold->DoseResponse Yes Discard Discard / Inactive Threshold->Discard No CounterScreen Counter-Screen (Fluorophore Interference) DoseResponse->CounterScreen CounterScreen->Discard Fail Lead Validated Hit (Scaffold Triage) CounterScreen->Lead Pass

Logical decision tree for hit triage, dose-response validation, and counter-screening.

Self-Validating Counter-Screen Logic

A critical component of this workflow is the counter-screen. Compounds are tested in an assay containing only the fluorophores (no target protein). If a compound reduces the signal here, it is a fluorescent quencher or inner-filter effect compound, not a true inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical outcomes demonstrating the triage logic applied to derivatives of the 2-[(4-Aminocyclohexyl)oxy]benzonitrile scaffold:

Compound IDR-Group (Coupled Acid)Primary Screen (% Inhibition)IC50 (µM)Hill SlopeTR-FRET Counter-ScreenLigand Efficiency (LE)Status
Cmpd-A01 4-Fluorobenzoic acid89%0.451.1Pass0.38Validated Hit
Cmpd-A02 Picolinic acid92%0.210.9Pass0.41Validated Hit
Cmpd-B05 3-Indoleacetic acid55%8.500.8Pass0.22Weak Active
Cmpd-C12 Fluorescein-derivative105%N/AN/AFail (Auto-fluorescence)N/AFalse Positive

Note: Ligand Efficiency (LE) > 0.3 is generally required to progress a hit into lead optimization.

References

  • Title: 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS 1311317-44-8) Catalog & Specifications Source: BLD Pharmatech Co., Limited via ChemBuyersGuide URL: [Link]

  • Title: Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity Source: Bioorganic & Medicinal Chemistry Letters (University of Dundee Research Portal) URL: [Link]

  • Title: Exception That Proves the Rule: Investigation of Privileged Stereochemistry in Designing Dopamine D3R Bitopic Agonists Source: ACS Medicinal Chemistry Letters (NIDA IRP) URL: [Link]

Sources

Application

Application Note: Safe Handling, Solution Preparation, and Disposal of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride

Executive Summary & Mechanistic Rationale 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8) is a specialized synthetic research chemical utilized in advanced drug development and pharmacological as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8) is a specialized synthetic research chemical utilized in advanced drug development and pharmacological assays[1]. Handling this compound requires a rigorous, causality-driven approach to safety due to its bifunctional structural motifs:

  • The Benzonitrile Moiety: Nitrile-containing compounds can act as mild to severe irritants. Under extreme thermal stress or specific metabolic degradation, nitriles carry the theoretical risk of releasing cyanide derivatives. Consequently, high-temperature incineration is the only acceptable method for final destruction[2].

  • The Primary Amine Hydrochloride Salt: The formulation as an HCl salt significantly enhances aqueous solubility but renders the dry powder highly hygroscopic and prone to aerosolization. Inhalation of the micro-particulates can cause acute respiratory tract irritation.

To ensure safety, all protocols must be grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the use of engineering controls (e.g., fume hoods) to keep exposures below permissible limits[3]. Furthermore, waste management must strictly adhere to EPA Subpart K guidelines for laboratory chemical waste[4],[5].

Physicochemical & Hazard Profiling

Understanding the physical state of a compound is the first step in designing a self-validating safety protocol. The table below summarizes the critical data driving our handling decisions.

Property / Hazard ParameterData ValueSafety Implication & Causality
Chemical Name 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochlorideContains reactive amine and nitrile groups.
CAS Number 1311317-44-8Unique identifier for SDS tracking[1].
Molecular Weight 252.74 g/mol Relevant for molarity calculations in assays.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires draft protection.
Solubility H₂O, DMSO, MethanolDMSO solutions dramatically increase dermal permeability.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict PPE (eye protection, gloves, lab coat).

Risk Mitigation & PPE Strategy

Standard laboratory PPE is insufficient without understanding why it is chosen. According to Prudent Practices in the Laboratory, hazard evaluation must dictate the specific protective equipment used[6].

  • Glove Selection: Standard nitrile gloves provide an adequate barrier against the dry powder. However, if preparing stock solutions in Dimethyl Sulfoxide (DMSO) , double-gloving is mandatory. DMSO is a potent penetration enhancer; if a spill occurs on the glove, it will rapidly carry the dissolved benzonitrile derivative through the nitrile material and into the skin.

  • Engineering Controls: All weighing and transfer operations must occur within a certified Class II Biological Safety Cabinet or a chemical fume hood to prevent inhalation of aerosolized powder[3].

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system . Each step includes a verification check to ensure both safety and scientific accuracy.

Step 1: Environmental Preparation

  • Ensure the fume hood sash is positioned at the certified operating height to guarantee optimal face velocity[3].

  • Lay down a disposable, absorbent bench pad with a polyethylene backing to contain potential micro-spills.

Step 2: Gravimetric Transfer (Anti-Static Method)

  • Causality: Hydrochloride salts often accumulate static charge, causing the powder to "jump" off the spatula, leading to mass loss and environmental contamination.

  • Action: Use an anti-static zero-stat gun on the weigh boat, or use a grounded metal spatula.

  • Weigh the desired mass (e.g., 25.27 mg for a 10 mL, 10 mM stock).

  • Validation Check: Tare the balance, remove the weigh boat, and place it back. The mass should read consistently without drifting (drifting indicates static interference or moisture absorption).

Step 3: Dissolution & Verification

  • Transfer the powder to a pre-labeled amber glass vial (to prevent potential UV degradation).

  • Add the appropriate volume of solvent (e.g., DMSO or sterile H₂O).

  • Cap tightly and vortex for 30 seconds.

  • Validation Check: Hold the vial against a light source. The solution must be completely transparent with no visible particulates. If particulates remain, sonicate the vial for 5 minutes at room temperature.

Waste Management and Spill Response

Laboratory waste must be managed at the point of generation. Under EPA Subpart K, academic and research entities are required to make hazardous waste determinations in the laboratory and utilize designated Satellite Accumulation Areas[4],[7].

Segregation and Disposal Protocol
  • Solid Waste: Empty reagent bottles, contaminated weigh boats, and PPE must be placed in a solid hazardous waste bin lined with a primary containment bag[7].

  • Organic Liquid Waste: DMSO or methanol-based stock solutions must be segregated into clearly labeled "Halogenated Organic Waste" containers (due to the chloride ion from the HCl salt, which can form corrosive gases during incineration).

  • Aqueous Liquid Waste: Aqueous buffers containing the compound must be collected in separate aqueous waste carboys. Do not pour down the drain[8].

  • Final Destruction: All collected waste must be handed over to Environmental Health and Safety (EHS) for high-temperature incineration, which is required to safely break down the benzonitrile ring and prevent environmental toxicity[2].

Spill Management
  • Solid Spills: Never dry sweep. Dry sweeping aerosolizes the powder[7]. Cover the spill with a damp paper towel (using water or 70% ethanol), carefully wipe it up, and place the towel in solid hazardous waste.

  • Liquid Spills: Apply chemical absorbent pads starting from the perimeter and moving inward. Clean the area with a 10% bleach solution followed by water to neutralize any residual organics.

Workflow Visualization

The following diagram illustrates the lifecycle of the compound from handling to EPA-compliant disposal.

G Start Dry Powder (CAS: 1311317-44-8) Weigh Weighing in Fume Hood (Anti-static tools) Start->Weigh SolPrep Stock Solution Prep (e.g., DMSO or H2O) Weigh->SolPrep Assay In Vitro / In Vivo Assay Application SolPrep->Assay WasteDecision Waste Type? Assay->WasteDecision SolidWaste Solid Waste (Contaminated PPE/Tubes) WasteDecision->SolidWaste Solids OrgWaste Organic Liquid Waste (DMSO/Methanol) WasteDecision->OrgWaste Organics AqWaste Aqueous Liquid Waste (Buffers/H2O) WasteDecision->AqWaste Aqueous Disposal High-Temp Incineration (EPA Subpart K Compliant) SolidWaste->Disposal OrgWaste->Disposal AqWaste->Disposal

Workflow for the safe handling, preparation, and EPA-compliant disposal of benzonitrile derivatives.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from[Link]

  • Environmental Protection Agency (EPA). (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from[Link]

  • Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from[Link]

  • University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines. Retrieved from[Link]

  • Environmental Protection Agency (EPA). (2024). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized aryl ethers like 2-[(4-aminocyclohexyl)oxy]benzonitrile hydrochloride requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized aryl ethers like 2-[(4-aminocyclohexyl)oxy]benzonitrile hydrochloride requires precise control over reaction microenvironments.

This guide provides field-proven troubleshooting strategies for the two-step synthesis of this molecule: the Nucleophilic Aromatic Substitution (SNAr) of N-Boc-4-aminocyclohexanol with 2-fluorobenzonitrile, followed by acidic Boc deprotection. We will address the mechanistic causality behind common impurities and provide self-validating protocols to ensure high-purity yields.

I. Synthesis Workflow & Impurity Mapping

Understanding where impurities originate is the first step in troubleshooting. The diagram below illustrates the critical decision points and side-reaction pathways in the standard synthesis workflow.

SynthesisWorkflow Start N-Boc-4-aminocyclohexanol + 2-Fluorobenzonitrile Base Base Addition (NaH or KOtBu in DMF) Start->Base SNAr SNAr Reaction (Nucleophilic Attack) Base->SNAr Imp1 Impurity A: N-Arylation (If Boc is compromised) SNAr->Imp1 Side Reaction (Free Amine Attack) Inter Intermediate: Boc-Protected Ether SNAr->Inter Main Pathway Deprot Boc Deprotection (4M HCl in Dioxane) Inter->Deprot Imp2 Impurity B: Primary Amide (If H2O is present) Deprot->Imp2 Acid-Catalyzed Nitrile Hydration Imp3 Impurity C: Residual Boc (Incomplete conversion) Deprot->Imp3 Insufficient HCl/Time Final 2-[(4-Aminocyclohexyl)oxy] benzonitrile HCl Deprot->Final Optimal Anhydrous Conditions

Workflow of 2-[(4-Aminocyclohexyl)oxy]benzonitrile synthesis and impurity generation pathways.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why am I detecting a primary amide impurity (2-[(4-aminocyclohexyl)oxy]benzamide) in my final product?

Cause: This is a classic case of acid-catalyzed nitrile hydration occurring during the Boc deprotection step. While nitriles are generally stable, the presence of adventitious water in your 4M HCl/1,4-dioxane reagent triggers hydrolysis. The acid protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon. Water then acts as a nucleophile, attacking the carbon to form an imidic acid intermediate, which rapidly tautomerizes to the primary amide [3]. Solution:

  • Reagent Integrity: Ensure your 4M HCl in 1,4-dioxane is strictly anhydrous and freshly titrated. Dioxane is highly hygroscopic; old bottles will absorb atmospheric moisture.

  • Atmospheric Control: Run the deprotection step under a positive pressure of dry Argon or Nitrogen. Do not use an aqueous workup; rely on the precipitation of the hydrochloride salt to isolate the product.

Q2: LC-MS shows a mass identical to the product (m/z 217.1), but the retention time is different. What is this?

Cause: You are likely observing Impurity A: 2-((4-hydroxycyclohexyl)amino)benzonitrile . This is a regioisomer caused by N-arylation instead of O-arylation. It occurs if the N-Boc protecting group is compromised (prematurely cleaved) during the SNAr step, or if the starting material was incompletely protected. Because primary amines are significantly better nucleophiles than alcohols, even a small amount of free amine will rapidly outcompete the alkoxide for the 2-fluorobenzonitrile electrophile. Solution:

  • Verify the purity of your N-Boc-4-aminocyclohexanol starting material (>99% required).

  • During the SNAr step, use strictly non-nucleophilic bases (e.g., NaH or KOtBu) in anhydrous polar aprotic solvents (DMF or THF). Avoid elevated temperatures (>60°C) during the alkoxide formation, which can thermally stress the Boc group.

Q3: My final product has the wrong cis/trans isomeric ratio compared to what I expected. Did epimerization occur during the SNAr reaction?

Cause: No. The SNAr reaction mechanism involves the oxygen atom of the alkoxide attacking the aromatic ring. The C-O bond of the cyclohexyl ring is never broken during this transformation. Therefore, the stereocenter at the cyclohexane ring is strictly retained. If you have a cis-isomer impurity in your trans-product, it was carried over directly from your starting material. Solution:

  • Analyze your starting N-Boc-4-aminocyclohexanol by NMR or chiral HPLC. If isomeric purity is low, recrystallize the starting material from EtOAc/Hexanes before proceeding to the SNAr step.

Q4: I have residual Boc-protected intermediate (Impurity C) after 2 hours of deprotection. Should I heat the reaction?

Cause: Incomplete cleavage of the carbamate. The mechanism of HCl-mediated Boc deprotection relies on the protonation of the carbamate oxygen, followed by the generation of a tert-butyl cation and carbamic acid [1]. Solution: Do not heat the reaction. Heating strongly acidic solutions of nitriles increases the risk of the amide hydrolysis (Impurity B) discussed in Q1. Instead, increase the equivalents of HCl (up to 10-15 eq) or extend the reaction time at room temperature. The precipitation of the product often drives the equilibrium forward.

III. Quantitative Data & Analytical Limits

To ensure robust quality control, monitor the following critical impurities using LC-MS (ESI+).

Impurity NameOrigin / CauseDetection (m/z) [M+H]⁺Acceptable Limit
Product: 2-[(4-Aminocyclohexyl)oxy]benzonitrileMain Pathway217.1> 99.0%
Impurity A: 2-((4-hydroxycyclohexyl)amino)benzonitrilePremature Boc cleavage / N-arylation217.1 (Isobaric)< 0.1%
Impurity B: 2-[(4-aminocyclohexyl)oxy]benzamideAcid-catalyzed nitrile hydration235.1< 0.5%
Impurity C: tert-butyl (4-(2-cyanophenoxy)cyclohexyl)carbamateIncomplete HCl deprotection317.2 (or 261.1 [M-tBu])< 0.1%

Note: Because Impurity A and the Product are isobaric (same exact mass), baseline chromatographic resolution via HPLC is mandatory for accurate quantification.

IV. Mechanistic Grounding: The SNAr Meisenheimer Complex

The etherification step relies on a Nucleophilic Aromatic Substitution (SNAr). The choice of 2-fluorobenzonitrile is highly specific: the fluorine atom acts as an excellent leaving group in SNAr, while the ortho-cyano group is a powerful electron-withdrawing group (EWG).

As the alkoxide attacks the ipso-carbon, the cyano group stabilizes the resulting negative charge through resonance, forming a discrete anionic intermediate known as a Meisenheimer complex [2], [4]. The formation of this complex is the rate-limiting step, followed by the rapid expulsion of the fluoride ion.

SNArMechanism Reactants 2-Fluorobenzonitrile + Cyclohexyl Alkoxide MC Meisenheimer Complex (Ortho-Cyano Stabilized Carbanion) Reactants->MC Nucleophilic Addition (Rate-Limiting) Products Aryl Ether Intermediate + Fluoride Ion MC->Products Fluoride Elimination (Fast)

SNAr mechanism via the Meisenheimer complex for 2-fluorobenzonitrile etherification.

V. Standard Operating Procedure (Optimized Protocol)

This protocol is designed as a self-validating system . The visual cues (gas evolution, precipitation) serve as real-time indicators of reaction success.

Step 1: SNAr Etherification
  • Preparation: In an oven-dried flask under Argon, dissolve N-Boc-4-aminocyclohexanol (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C using an ice bath.

  • Alkoxide Formation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Self-Validation: You must observe steady H₂ gas evolution. Stir for 30 minutes at 0°C until bubbling ceases.

  • Substitution: Add 2-fluorobenzonitrile (1.1 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Anhydrous Boc Deprotection
  • Preparation: Dissolve the crude intermediate in a minimal amount of anhydrous Dichloromethane (DCM) to ensure complete solubility.

  • Deprotection: Add 4M HCl in anhydrous 1,4-dioxane (10.0 eq). Stir vigorously at room temperature under an Argon atmosphere for 2-3 hours.

  • Isolation (Self-Purifying): As the reaction proceeds, the 2-[(4-aminocyclohexyl)oxy]benzonitrile hydrochloride salt will precipitate out of the DCM/dioxane solution as a white solid. Self-Validation: If no precipitate forms, moisture may have compromised the reaction, or conversion is incomplete.

  • Filtration: Filter the precipitate over a glass frit. Wash the filter cake generously with cold, anhydrous diethyl ether to remove cleaved tert-butyl byproducts and any unreacted starting materials. Dry under high vacuum to afford the pure hydrochloride salt.

VI. References

  • LibreTexts. 20.7: Chemistry of Nitriles.[Link]

  • Royal Society of Chemistry (Chemical Science). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.[Link]

Optimization

Technical Support Center: Optimizing 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride Dosage in Cell Lines

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers evaluating 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers evaluating 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8) . As a low-molecular-weight building block featuring a benzonitrile core and an aminocyclohexyl ether linkage, this compound is frequently utilized in fragment-based screening and phenotypic modulation assays.

Because early-stage fragments often exhibit lower target affinities than optimized lead compounds, researchers must screen them at higher concentrations. This introduces significant risks of solvent toxicity, assay interference, and artifactual readouts. This guide provides a causality-driven framework to optimize dosing, troubleshoot inconsistencies, and execute self-validating viability assays.

Quantitative Parameters for Assay Optimization

To establish a reliable baseline, all quantitative parameters for handling this compound have been standardized below. These limits ensure that the observed phenotypic effects are driven by target engagement rather than physicochemical artifacts.

Table 1: Standardized Optimization Metrics

ParameterRecommended Value / RangeMechanistic Rationale
Molecular Weight 252.74 g/mol Determines molarity calculations.
Stock Concentration 10 mM in 100% DMSOEnsures complete solubilization of the lipophilic benzonitrile moiety while keeping the volume manageable.
Max Final DMSO (v/v) ≤ 0.5%Concentrations >1% disrupt mitochondrial integrity and skew viability readouts[1].
Screening Range 10 nM – 100 µMBroad logarithmic scale necessary for unoptimized fragments to capture the full dose-response curve[2].
Seeding Density (96-well) 2,000 – 10,000 cells/wellPrevents contact inhibition and nutrient depletion over a 48–72 hour exposure period.
Experimental Workflow & Mechanistic Pathways

Workflow A 1. Compound Solubilization (10 mM in 100% DMSO) B 2. Intermediate Dilution (Maintains constant DMSO %) A->B C 3. Cell Line Treatment (10 nM - 100 µM range) B->C D 4. ATP-dependent Lysis (CellTiter-Glo Addition) C->D E 5. Luminescence Readout (IC50 Calculation) D->E

Workflow for optimizing in vitro dosage and determining cell viability.

Pathway Target Compound 1311317-44-8 Internalization Stress Phenotypic Toxicity (Cellular Stress) Target->Stress ATP Intracellular ATP Depletion Stress->ATP Luc Luciferase Reaction (Assay Reagent) ATP->Luc Limits Substrate Signal Proportional Decrease in Luminescence Luc->Signal

Mechanistic pathway of ATP-dependent luminescent viability detection.

Frequently Asked Questions & Troubleshooting Logic

Q1: I am observing inconsistent cell death, even in my vehicle control wells. What is causing this? A: This is almost universally caused by uncalibrated DMSO toxicity. While DMSO is the standard solvent for small molecules, it is an amphipathic molecule that can induce significant cytotoxicity by disrupting mitochondrial integrity and membrane potential[1]. If your dose-response titration involves adding different volumes of the 100% DMSO stock directly to the wells, the wells with the highest drug concentration also have the highest DMSO concentration. You must perform intermediate dilutions in culture media so that every well (including the vehicle control) receives the exact same final DMSO concentration (strictly ≤ 0.5% v/v).

Q2: Should I use an MTT assay or an ATP-based assay to calculate the IC50 for this compound? A: We strongly advise against using MTT for early-stage fragment screening. MTT relies on mitochondrial reductase to convert tetrazolium into formazan. Because DMSO and certain small molecules can directly inhibit mitochondrial enzymes without actually killing the cell, MTT often produces false positives and skewed IC50 values[1]. Instead, use an ATP-quantitation assay like CellTiter-Glo. ATP is a direct, universal marker of metabolically active cells. The assay lyses the cells and utilizes a thermostable luciferase to generate a luminescent signal proportional to the ATP present, offering a stable half-life of over five hours[3].

Troubleshooting Issue High Variance in Viability Q1 Is DMSO > 0.5%? Issue->Q1 S1 Normalize DMSO across all wells Q1->S1 Yes Q2 Are edge wells used? Q1->Q2 No S2 Fill edge wells with PBS to prevent evaporation Q2->S2 Yes

Troubleshooting logic for resolving high variance in dose-response assays.

Self-Validating Protocol: IC50 Determination via ATP Quantitation

A protocol is only as good as its internal controls. This methodology is designed as a self-validating system . By incorporating specific control wells, the assay mathematically proves its own dynamic range and confirms that the observed toxicity is compound-specific, not a solvent artifact[4].

Phase 1: Preparation & Seeding
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete media into an opaque-walled 96-well plate.

    • Self-Validation Step: Leave column 1 empty (add 90 µL media only). This serves as the Blank Control to measure background luminescence.

    • Self-Validation Step: Fill the outermost perimeter wells with PBS to prevent edge-effect evaporation.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

Phase 2: Compound Titration (Constant DMSO Method)
  • Stock Preparation: Dissolve 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride in 100% DMSO to create a 10 mM stock.

  • Intermediate Dilution Plate: In a separate V-bottom 96-well plate, perform a 10-point serial dilution (e.g., 1:3) of the compound in 100% DMSO.

  • Media Dilution: Transfer 5 µL from each well of the DMSO dilution plate into 995 µL of complete culture media (a 1:200 dilution). This creates your 10X Treatment Solutions containing exactly 0.5% DMSO.

  • Treatment: Add 10 µL of the 10X Treatment Solutions to the corresponding wells in your cell plate (which already contain 90 µL of media). The final volume is 100 µL, and the final DMSO concentration is strictly locked at 0.05% across the entire plate.

    • Self-Validation Step: Add 10 µL of media containing 0.5% DMSO (no compound) to the Vehicle Control wells. This proves the solvent is non-toxic.

    • Self-Validation Step: Add 10 µL of a known cytotoxic agent (e.g., 100 µM Staurosporine) to the Positive Kill Control wells. This proves the assay can successfully detect cell death.

Phase 3: Lysis and Luminescence Readout
  • Equilibration: After the desired exposure period (e.g., 48 hours), remove the plate from the incubator and equilibrate it to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are temperature-dependent; uneven temperatures across the plate will cause edge-to-center signal variance[4].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis: Mix the contents for 2 minutes on an orbital shaker to induce complete physical cell lysis and release intracellular ATP[3].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Readout: Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression (curve fit) software, normalizing the data against your Vehicle Control (100% viability) and Blank Control (0% viability).

References
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". Promega.
  • National Institutes of Health (NIH). "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf.
  • London Met Repository. "Synergistic effect of 5-Fluorouracil and the small molecule Wnt/β-catenin inhibitor iCRT3 on Caco-2 colorectal cancer cells". London Metropolitan University.
  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). "Study of In-Vitro Drug Reaction". IJARSCT.

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement for 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists. Executive Summary 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is a lipophilic, weakly basic building block characterized by a primar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists.

Executive Summary

2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is a lipophilic, weakly basic building block characterized by a primary amine and a hydrophobic benzonitrile-cyclohexane core. Like many BCS Class II/IV weak bases, its hydrochloride salt form exhibits extreme pH-dependent solubility. While it dissolves readily in the acidic gastric environment, it is highly susceptible to precipitation upon entering the neutral pH of the small intestine. This technical guide provides field-proven troubleshooting strategies, self-validating protocols, and formulation interventions to overcome these biopharmaceutical bottlenecks.

Part 1: Diagnostic Workflow

Before initiating formulation changes, it is critical to identify the exact mechanism of bioavailability failure. The following decision matrix outlines the standard diagnostic workflow.

FormulationTree Start In Vivo Issue: Low Oral Bioavailability Test1 Two-Stage Dissolution Test (SGF to FaSSIF) Start->Test1 Precip Precipitation in FaSSIF (pH 6.5)? Test1->Precip ASD Strategy 1: Amorphous Solid Dispersion (ASD) Precip->ASD Yes (Solubility-limited) NoPrecip No Precipitation, Low Permeability? Precip->NoPrecip No SMEDDS Strategy 2: Lipid-Based Formulation (SMEDDS) NoPrecip->SMEDDS Yes (Permeability/Metabolism-limited)

Caption: Decision matrix for resolving bioavailability bottlenecks of weakly basic amines.

Part 2: Troubleshooting & Formulation FAQs

Q1: Why does 2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl dissolve rapidly in 0.1 N HCl but precipitate completely in simulated intestinal fluid (FaSSIF, pH 6.5)? A1: This is a classic failure mode for weakly basic drugs with pH-dependent solubility[1]. The primary amine is fully ionized in the stomach (pH 1.2), yielding high aqueous solubility. However, as the drug transitions to the small intestine (pH 6.5), the environment approaches the compound's pKa. This shift increases the proportion of the unionized, highly lipophilic free base. Once the concentration of the free base exceeds its intrinsic solubility limit, rapid nucleation and precipitation occur[1]. Solution: Decouple the drug's release rate from the environmental pH by formulating an Amorphous Solid Dispersion (ASD) using an enteric polymer (e.g., HPMCAS). The polymer remains insoluble in the stomach, preventing premature release, and dissolves in the intestine to maintain the drug in a supersaturated state[2].

Q2: I formulated an ASD via spray drying, but I observe rapid crystallization ("spring without a parachute") during the intestinal phase of the dissolution test. How do I stabilize the supersaturated state? A2: Spray drying effectively traps the API in a high-energy, non-crystalline state[3], but if the polymer matrix lacks sufficient amphiphilic interaction with the drug, it cannot inhibit nucleation in solution. Solution:

  • Optimize Polymer Miscibility: Switch to a polymer with hydrophobic domains. The acetate groups in HPMCAS interact favorably with the lipophilic benzonitrile core, while the succinate groups provide steric stabilization in aqueous media[2].

  • Incorporate Surfactants: Add 5-10% (w/w) of a surfactant like Sodium Lauryl Sulfate (SLS) or Vitamin E TPGS to the spray-drying solvent. This lowers interfacial tension and significantly delays crystal nucleation[4].

Q3: In vitro dissolution is now optimized, but absolute bioavailability in our rat model remains under 15%. Could first-pass metabolism be the culprit, and how do we bypass it? A3: Yes. If the two-stage dissolution profile shows sustained supersaturation but in vivo exposure remains poor, the compound is likely undergoing extensive hepatic first-pass extraction or is restricted by intestinal efflux transporters (e.g., P-gp). Solution: Transition to a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS utilize an isotropic mixture of oils and surfactants that form nanodroplets (<100 nm) upon contact with GI fluids[5]. For highly lipophilic compounds, these lipid nanocarriers promote absorption via the intestinal lymphatic system (chylomicron assembly), effectively bypassing the hepatic portal vein and avoiding first-pass metabolism entirely[5].

SMEDDS Pre SMEDDS Pre-concentrate (API + Oil + Surfactant) GI Dilution in GI Fluids (Mild Agitation) Pre->GI Nano Nanodroplets (<100nm) High Surface Area GI->Nano Spontaneous Emulsification Absorp Enhanced Mucosal Permeation Nano->Absorp Lymph Lymphatic Transport (Bypass First-Pass) Nano->Lymph

Caption: Mechanism of bioavailability enhancement via Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Part 3: Standardized Experimental Protocols

To ensure self-validating results, the following protocols must be executed sequentially. Single-stage USP dissolution tests are fundamentally incapable of predicting the intestinal precipitation of this compound.

Protocol A: Biomimetic Two-Stage Dissolution Testing (pH-Shift)

Purpose: To accurately mimic the gastric-to-intestinal transit and quantify the extent of weakly basic drug precipitation[6].

  • Gastric Phase Setup: Add the formulation (equivalent to 50 mg of API) to a USP Apparatus II (Paddle) vessel containing 50 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.6)[2].

  • Gastric Incubation: Maintain the temperature at 37°C with a paddle speed of 75 rpm for exactly 60 minutes.

  • Gastric Sampling: Pull 2 mL aliquots at 15, 30, and 60 minutes. Immediately filter through a 0.45 µm PTFE syringe filter and dilute with mobile phase for HPLC analysis.

  • Intestinal Transition (The pH Shift): At t=60 min, rapidly introduce 5 mL of 10x concentrated FaSSIF solution (buffered in 0.57 M phosphate buffer) into the vessel to shift the pH precisely to 6.5[2].

  • Intestinal Sampling: Pull aliquots at 65, 75, 90, 120, and 180 minutes. Monitor the concentration curve for the characteristic "precipitation drop."

Protocol B: Preparation of Amorphous Solid Dispersions via Spray Drying

Purpose: To lock the API in a high-energy amorphous state, overcoming the crystalline lattice energy barrier[7].

  • Matrix Preparation: Dissolve 2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl and HPMCAS-M grade polymer at a 1:3 (w/w) ratio in a co-solvent system of Methanol/Dichloromethane (1:1 v/v). Ensure a total solids concentration of 5% w/v.

  • Atomization: Feed the clear solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using a peristaltic pump set to a feed rate of 5 mL/min through a 0.7 mm two-fluid pneumatic nozzle[4].

  • Thermal Parameters: Set the inlet temperature to 85°C. Adjust the aspirator (100%) and atomization gas flow to maintain an outlet temperature of 55–60°C. This ensures rapid solvent evaporation without inducing thermal degradation[4].

  • Secondary Drying: Collect the resulting SDD powder from the cyclone. Transfer to a vacuum desiccator at 40°C for 24 hours to eliminate residual solvent toxicity.

Part 4: Quantitative Data Summary

The table below summarizes the expected biopharmaceutical performance of 2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl across different formulation strategies, based on established models for lipophilic weak bases.

Formulation StrategyIntestinal Solubility (pH 6.5)Precipitation RiskLymphatic TransportExpected Relative Bioavailability
Free API (HCl Salt) < 0.1 mg/mLHigh (Rapid crystallization)Minimal1.0x (Baseline)
ASD (HPMCAS Matrix) > 2.5 mg/mL (Supersaturated)Low (Polymer-inhibited)Minimal~3.5x
SMEDDS (Lipid/Surfactant) Solubilized in NanodropletsVery LowHigh ~5.0x - 8.0x

Part 5: References

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis.[Link]

  • Fed- and Fasted-State Performance of Pretomanid Amorphous Solid Dispersions Formulated with an Enteric Polymer. ACS Publications.[Link]

  • Spray drying: The key to maximize drug solubility and bioavailability. Siegfried.[Link]

  • Spray-Dried Amorphous Solid Dispersions of Atorvastatin Calcium for Improved Supersaturation and Oral Bioavailability. MDPI.[Link]

  • An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. Taylor & Francis.[Link]

  • Can Biorelevant Dissolution Testing Help Elucidate Salt Formulation Effects on Plasma Levels and Onset of Action? Dissolution Technologies.[Link]

  • Spray Dried Dispersions in Controlled Release Formulations. American Pharmaceutical Review.[Link]

Sources

Optimization

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Small Molecules

Foreword from the Senior Application Scientist: Welcome to the technical support resource for 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride and other novel chemical entities. My name is Dr.

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist:

Welcome to the technical support resource for 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride and other novel chemical entities. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've guided numerous research teams through the complexities of early-stage drug discovery. A critical, often underestimated, challenge is the characterization of a compound's selectivity. It is a well-established principle that many small molecules exert their effects, both therapeutic and toxic, through unintended interactions.[1][2][3] In fact, for many compounds tested in clinical trials, the observed efficacy is later found to be driven by these "off-target" effects rather than the intended mechanism of action.[1][3]

This guide is structured to be your partner in the lab. It is not a rigid set of protocols but a dynamic, question-driven resource designed to help you anticipate, identify, and mitigate the off-target effects of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride or any new compound you are investigating. Our goal is to empower you to build a robust, data-driven case for your compound's mechanism of action, ensuring the scientific integrity and translational potential of your research.

Frequently Asked Questions (FAQs)

Q1: I am starting work with 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. What is it and why is proactive off-target assessment so crucial?

Answer: 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is a specific chemical entity available for research purposes.[4] Like any novel compound at the outset of investigation, it should be considered a "black box" in terms of its full biological activity. The structure contains a benzonitrile group, which is present in various biologically active molecules, and an aminocyclohexyl moiety, which can be found in compounds targeting a range of proteins, including enzymes like dipeptidyl peptidase IV.[5][6][7]

Proactive off-target assessment is crucial because assuming a compound is perfectly selective for its intended target is a significant liability. Undesired off-target interactions are a primary cause of preclinical toxicity and a leading reason for the high attrition rates of drug candidates in clinical trials.[8][9] Early and comprehensive off-target profiling allows you to:

  • De-risk your project: Identify potential safety issues early, saving time and resources.[8]

  • Ensure data integrity: Confirm that the biological effects you observe are genuinely due to the modulation of your intended target.

  • Discover new therapeutic potential: An off-target effect is not always negative. It can sometimes be harnessed for polypharmacology, where engaging multiple targets can lead to enhanced efficacy.[2][10]

Q2: Before I run any wet lab experiments, how can I predict the potential off-target liabilities of my compound?

Answer: Computational or in silico prediction is an indispensable first step for generating hypotheses about a compound's potential off-targets. These methods are rapid, cost-effective, and can screen your molecule against thousands of potential protein targets.[11] The two main strategies are:

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[8][12] Your compound's structure is compared against large databases of molecules with known biological activities (e.g., ChEMBL) to predict potential targets.[2]

  • Structure-Based (or Target-Based) Approaches: If the 3D structure of potential targets is known, molecular docking simulations can predict how well your compound might physically bind to their active or allosteric sites.[8]

These computational tools can provide a ranked list of potential off-targets, allowing you to prioritize your experimental validation resources more effectively.

G cluster_0 cluster_1 In Silico Off-Target Prediction Workflow A Compound Structure (2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl) B Ligand-Based Screening (Similarity Search, QSAR) A->B C Structure-Based Screening (Molecular Docking) A->C D Integrate & Score Predictions (Machine Learning Models) B->D C->D E Prioritized List of Potential Off-Targets D->E F Databases (ChEMBL, PubChem) F->B G Protein Structure Database (PDB) G->C

Figure 1. A simplified workflow for the in silico prediction of off-target interactions.
Q3: What are the essential first-line experiments for empirically identifying off-target effects?

Answer: After generating computational hypotheses, the next step is broad, unbiased experimental screening. The goal is to test your compound against large panels of diverse protein targets to empirically map its interaction profile.

  • Kinase Selectivity Profiling: Kinases are one of the largest enzyme families and are notoriously promiscuous targets for small molecules.[13] Profiling your compound, even at a single high concentration (e.g., 1-10 µM), against a panel of hundreds of kinases is a standard industry practice.[14][15] A "hit" in these screens is a critical piece of data that requires immediate follow-up.

  • Broad Target Panels: Beyond kinases, several vendors offer screening services against other major target classes. These panels are invaluable for uncovering unexpected interactions early in the discovery process.

Panel TypeDescriptionKey Considerations
Kinase Panels Assesses inhibition or binding against hundreds of protein kinases.[13][14]Essential for nearly all small molecules. ATP-competitive binding can lead to broad off-targeting.
GPCR Panels Screens for agonist or antagonist activity at a wide range of G-protein coupled receptors.Important for compounds intended to be CNS-active or that may cause cardiovascular side effects.
Ion Channel Panels Evaluates effects on various ion channels (e.g., hERG, sodium, calcium channels).Critical for cardiac safety assessment; hERG inhibition is a common cause of drug withdrawal.
Nuclear Receptor Panels Measures agonist or antagonist activity at nuclear hormone receptors.Important for identifying potential endocrine-disrupting effects.
Safety Pharmacology Panels A curated panel of targets known to be associated with common adverse drug reactions (e.g., targets from CEREP safety panel).Provides a focused assessment of the most common and concerning off-target liabilities.

Pro-Tip: When performing these screens, it is crucial to determine the IC50 or Kd for any initial hits. A large window (e.g., >100-fold) between the off-target potency and the on-target potency is a good indicator of a selective compound.

Troubleshooting & Advanced Validation

Q4: My compound shows the desired biological phenotype, but I'm not sure if it's from my intended target or an off-target. How do I prove the mechanism?

Answer: This is a pivotal question in drug discovery. An observed phenotype is not, by itself, proof of an on-target mechanism.[3] You must perform rigorous target validation experiments to link your compound's binding to the intended target with the functional outcome.

The Gold Standard: Genetic Validation The most definitive way to validate an on-target effect is to remove the target from your biological system.[1] If the compound's effect is truly on-target, it should be significantly diminished or completely abolished in a system lacking the target.

  • CRISPR/Cas9 Knockout: Use gene editing to create a cell line where your target gene is knocked out.[3][16] A comparison of the compound's effect in the wild-type vs. knockout cells is a powerful validation experiment.[1]

  • siRNA/shRNA Knockdown: While less definitive than a knockout, transiently reducing the expression of your target protein can also provide strong evidence.

Chemical & Proteomic Approaches

  • Active vs. Inactive Analogs: Synthesize a structurally similar analog of your compound that is inactive against your primary target. If this inactive analog fails to produce the cellular phenotype, it strengthens the case for an on-target mechanism.[10]

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can be used to pull down all the proteins that your compound binds to within a cell lysate or even in live cells.[17] This provides an unbiased map of both on- and off-targets.

G A Phenotype Observed with Compound X B Is the effect on-target? A->B C Perform Target Validation (e.g., CRISPR Knockout) B->C Uncertain D Treat Wild-Type (WT) and Knockout (KO) Cells with Compound X C->D E Is phenotype lost or reduced in KO cells? D->E F High Confidence On-Target Effect E->F Yes G High Probability of Off-Target Effect E->G No H Initiate Target Deconvolution (e.g., Chemical Proteomics, Phenotypic Screening) G->H

Figure 2. Decision workflow for validating an on-target vs. off-target driven phenotype.
Q5: I've confirmed a problematic off-target. What are my options for mitigating it?

Answer: Discovering an off-target is not the end of a project. It's an opportunity for optimization. Mitigation strategies fall into two categories:

  • Medicinal Chemistry (Rational Drug Design): This is the most robust mitigation strategy.[18]

    • Structure-Activity Relationship (SAR): Systematically synthesize and test analogs of your compound. The goal is to find modifications that decrease binding to the off-target while maintaining or improving binding to the on-target.

    • Structure-Based Design: If the 3D structures of your on-target and off-target are known, you can design new molecules that exploit differences in their binding pockets to achieve higher selectivity.

  • Experimental Design (Controlling for the Effect):

    • Dose-Response Analysis: Use the lowest possible concentration of your compound that elicits the on-target effect. This minimizes the engagement of off-targets that have lower potency.

    • Use of Controls: In your experiments, include a control cell line where the off-target is knocked out or a control compound that is known to hit the off-target but not your on-target. This allows you to experimentally subtract the off-target contribution to the phenotype.

    • Orthogonal Compounds: Confirm your key findings using a structurally different compound that is known to engage your on-target. If both compounds produce the same phenotype, it is less likely to be caused by a shared off-target.

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling Assay (Luminescent Format)

This protocol outlines a general method for assessing compound selectivity using a system like the ADP-Glo™ Kinase Assay.[14]

Objective: To determine the percent inhibition of a panel of kinases by 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride at a single concentration.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and buffers.[14]

  • ADP-Glo™ Kinase Assay Reagents.

  • Test Compound: 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, dissolved in 100% DMSO.

  • 384-well, white, flat-bottom plates.

  • Multichannel pipettes and a plate-reading luminometer.

Methodology:

  • Compound Preparation: Prepare a 100X stock of your test compound (e.g., 100 µM for a 1 µM final concentration) in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of your 100X compound stock to the appropriate wells. For control wells, add 1 µL of 100% DMSO.

    • Prepare the 2X Kinase/Substrate solution according to the manufacturer's protocol. This typically involves diluting the kinase and the appropriate substrate/ATP mix in reaction buffer.

    • Add 24 µL of the 2X Kinase/Substrate solution to each well.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control wells.

    • % Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO))

    • Kinases showing significant inhibition (e.g., >50%) should be flagged for follow-up dose-response (IC50) determination.

References

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tes-auro, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Ammar, M., Klenka, T., Kopečná, M., & Vávra, J. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology, 10, 936. [Link]

  • NextSDS. (n.d.). Benzonitrile, 4-[(trans-4-aMinocyclohexyl)oxy]- — Chemical Substance Information. Retrieved from [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

  • Nault, R., DeJesus, R., & El-Khamisy, S. F. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Gene Therapy, 30(10-11), 747-758. [Link]

  • Zhou, Y., & Huang, N. (2023). Phenotypic and targeted drug discovery in immune therapeutics: challenges, opportunities, and future directions. Signal Transduction and Targeted Therapy, 8(1), 329. [Link]

  • Huang, W. Z. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111. [Link]

  • Harada, S., et al. (2007). (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production. Bioorganic & Medicinal Chemistry Letters, 17(21), 5983-5988. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Lee, B., Moon, K. M., Lim, J. S., Park, Y., Kim, D. H., Son, S., ... & Chung, H. Y. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(52), 89636. [Link]

  • PubChem. (n.d.). 2-Amino-4-(2-chlorophenoxy)benzonitrile. Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Although this specific paper was not in the search results, it provides foundational context for the attrition rates mentioned in other sources. A similar sentiment is found in source[8].

  • Mervin, L. H., Afzal, A. M., Drakakis, G., Lewis, R., Engkvist, O., & Bender, A. (2019). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 7, 597. [Link]

  • Molecular Devices. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Retrieved from [Link]

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. [Link]

  • Sudhakar, A., et al. (2004). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 119-122. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • Bridge Informatics. (2024, September 13). Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints. Retrieved from [Link]

  • Bosc, N. (2024, September 10). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Retrieved from [Link]

  • NIOSH. (2016). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2020). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. ACS omega, 5(20), 11503-11511. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Mollica, A., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1119630. [Link]

  • U.S. Food and Drug Administration. (2008). NDA 22-249 Pharmacology/Toxicology Review and Evaluation for Treanda (bendamustine hydrochloride). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 22-204 (Oxybutynin Topical Gel). Retrieved from [Link]

  • ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

  • Zhang, Y., & Yang, C. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Bio-protocol, 11(1), e3885. [Link]

  • Ceballos, M., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865. [Link]

  • Ding, Y., Tang, J., & Guo, F. (2018). Machine Learning for Drug-Target Interaction Prediction. Molecules, 23(9), 2208. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i284-i290. [Link]

  • DC Chemicals. (n.d.). 4-(((1r,4r)-4-aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride

Introduction Welcome to the technical support guide for the purification of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. This document is designed for researchers, medicinal chemists, and process development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this key pharmaceutical intermediate. The unique structure of this molecule, featuring a basic aminocyclohexyl group, a polar nitrile, and an ether linkage, presents specific challenges in achieving high purity. This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues, from failed recrystallizations to complex chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride?

A1: The impurity profile is intrinsically linked to the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 4-hydroxybenzonitrile or a reactive derivative of 4-aminocyclohexanol. If the synthesis involves a nucleophilic aromatic substitution, residual halo-benzonitrile starting material may also be present.[1]

  • Isomeric Byproducts: The use of cis/trans mixtures of 4-aminocyclohexanol can result in the corresponding diastereomer of the final product, which can be difficult to separate.

  • Free Base: Incomplete conversion to the hydrochloride salt will leave the more non-polar freebase form of the amine in the crude product.

  • Solvent Residues: Trapped solvents from the reaction or initial workup can significantly affect the physical properties and purity of the product.[1]

Q2: My final product is a persistent oil or a sticky solid, but the literature describes it as a crystalline solid. What is causing this?

A2: This is a classic sign of impurities. The presence of residual solvents or unreacted starting materials can act as a eutectic contaminant, significantly depressing the melting point and preventing the formation of a stable crystal lattice.[1] The first corrective action should be to place the material under a high vacuum for an extended period (12-24 hours) to remove volatile residues. If it remains an oil, trituration with a non-polar solvent (e.g., diethyl ether or hexanes) may help induce crystallization by washing away oily impurities. If these methods fail, column chromatography is the recommended next step to remove the crystallization-inhibiting impurities.

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is ideal for removing small amounts of impurities from a large batch of material, especially if the crude product is already of moderate purity (>90%). It is efficient, scalable, and often yields highly pure crystalline material.[2] The key is finding a solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures.

  • Column Chromatography is necessary when impurities have similar polarities to the product or when multiple byproducts are present. While more labor-intensive and solvent-consuming for large scales, it offers superior separation power for complex mixtures.[3] For this specific molecule, the basic amine presents a challenge on standard silica gel, which must be addressed.

Q4: Are there any stability concerns with this molecule during purification and storage?

A4: As a hydrochloride salt, the compound is generally stable. However, two main considerations are:

  • pH Stability: Avoid strongly basic conditions (pH > 9-10), which will neutralize the hydrochloride salt to its freebase form. The freebase is less water-soluble and more prone to air oxidation. Conversely, while the nitrile group is relatively robust, prolonged exposure to harsh acidic conditions (pH < 1) at elevated temperatures could potentially lead to hydrolysis.[4][5]

  • Storage: The compound should be stored in a well-sealed container, protected from moisture and light, at room temperature. Amine salts can be hygroscopic, and moisture absorption can affect accurate weighing and long-term stability.

Purification Troubleshooting & Optimization

This section addresses specific experimental issues. The following decision tree provides a general workflow for selecting a purification strategy.

G cluster_0 Purification Strategy Decision Tree start Analyze Crude Product (TLC, ¹H NMR, LC-MS) purity_check Purity >90%? Mainly one spot by TLC? start->purity_check is_solid Is the product solid? purity_check->is_solid Yes chromatography Proceed with Column Chromatography purity_check->chromatography No recrystallize Proceed with Recrystallization Protocol is_solid->recrystallize Yes triturate Attempt Trituration (e.g., with Et₂O or Hexanes) is_solid->triturate No (Oil/Gummy) triturate->is_solid Solidifies triturate->chromatography Stays Oily G cluster_1 Troubleshooting Peak Tailing on Silica Gel start Peak Tailing Observed for Amine Compound add_tea Prepare Eluent with 0.5-1% Triethylamine start->add_tea rerun_tlc Re-run TLC Analysis add_tea->rerun_tlc proceed_col Proceed to Column with Modified Eluent rerun_tlc->proceed_col Tailing Resolved alt_phase Consider Alternative Stationary Phase (Alumina, Amine-Silica) rerun_tlc->alt_phase Tailing Persists rev_phase Switch to Reversed-Phase Chromatography (C18) alt_phase->rev_phase or

Sources

Optimization

Optimizing reaction conditions for 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride derivatization

Welcome to the Technical Support Center for 2-[(4-aminocyclohexyl)oxy]benzonitrile hydrochloride . This guide is engineered for research scientists and drug development professionals who are incorporating this specific b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(4-aminocyclohexyl)oxy]benzonitrile hydrochloride . This guide is engineered for research scientists and drug development professionals who are incorporating this specific building block into their synthetic pipelines. Below, you will find a mechanistic breakdown of the derivatization workflow, targeted troubleshooting matrices, and self-validating protocols to ensure high-yield, chemoselective transformations.

Experimental Workflow & Decision Matrix

The following pathway illustrates the critical divergence points when derivatizing this hydrochloride salt.

Workflow Salt 2-[(4-Aminocyclohexyl)oxy] benzonitrile HCl Freebase Freebasing (DIPEA / TEA) Salt->Freebase Neutralize HCl (pH > 8) Amidation Amidation Pathway (R-COOH + HATU) Freebase->Amidation Electrophile: Acyl RedAmin Reductive Amination (R-CHO + NaBH(OAc)3) Freebase->RedAmin Electrophile: Carbonyl Amide Target Amide Derivative Amidation->Amide Workup Amine Target Secondary/Tertiary Amine Derivative RedAmin->Amine Workup

Fig 1: Derivatization workflow for 2-[(4-aminocyclohexyl)oxy]benzonitrile HCl.

Frequently Asked Questions (FAQs)

Q: Why is my derivatization yield near zero when using the starting material directly from the bottle? A: The compound is supplied as a hydrochloride salt. In this state, the primary aliphatic amine is protonated ( −NH3+​ ), rendering it completely non-nucleophilic. You must perform an in situ freebasing step using a tertiary amine base (like DIPEA or TEA) to deprotonate the salt and restore the nucleophilicity of the amine prior to adding your electrophile[1].

Q: Will the benzonitrile group react during standard amine derivatization? A: Generally, no. The cyano group on the aromatic ring is highly robust. It will remain intact during standard amidation (using HATU/EDC) and reductive amination (using mild borohydrides). However, you must avoid strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ), which will rapidly reduce the nitrile to a primary benzylamine, destroying your chemoselectivity.

Q: How does the stereochemistry of the cyclohexyl ring affect my reaction kinetics? A: The bulky 2-cyanophenoxy group strongly prefers the equatorial position on the cyclohexane chair conformation to minimize steric clash. Consequently, the stereochemistry of your specific batch dictates the position of the amine:

  • Trans-isomer: The amine will be equatorial, projecting outward. It will react rapidly with minimal steric hindrance.

  • Cis-isomer: The amine will be forced into an axial position. It will suffer from 1,3-diaxial interactions during the transition state of nucleophilic attack, significantly slowing down the reaction. If you have the cis-isomer, you must use highly reactive coupling reagents (like HATU) and elevated temperatures.

Troubleshooting Guide

Issue: Incomplete Conversion in Amidation
  • Symptom: LC-MS shows a large peak for the free primary amine and unreacted carboxylic acid, even after 24 hours.

  • Root Cause: Standard coupling reagents (like EDC/HOBt) often fail if the amine is sterically hindered (e.g., axial conformation on the cyclohexyl ring) or if the local pH drops, re-protonating the amine.

  • Solution: Upgrade your coupling reagent to a uronium-based salt such as HATU . HATU generates a highly reactive 7-azabenzotriazole active ester that forces the coupling of sterically hindered amines[2]. Ensure you are using at least 3.0 equivalents of DIPEA (1 eq to neutralize the HCl salt, 2 eq to drive the coupling mechanism).

Issue: Dialkylation (Over-reaction) during Reductive Amination
  • Symptom: Formation of a tertiary amine byproduct alongside the desired secondary amine.

  • Root Cause: The secondary amine product is often more nucleophilic than the primary amine starting material. If the reducing agent is too aggressive (e.g., NaBH4​ ), it reduces the imine instantly, leaving a highly reactive secondary amine that attacks another equivalent of aldehyde.

  • Solution: Switch to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) . This reagent is exceptionally mild; it reduces imines efficiently but reacts very sluggishly with aldehydes, allowing for exquisite chemoselectivity and preventing over-alkylation[3].

Reagent Selection Matrix: Freebasing & Environment Control

To ensure a self-validating protocol, selecting the correct base is critical. Use the following quantitative data to match the base to your specific workflow.

BasepKa (Conjugate Acid)NucleophilicityVolatility (b.p.)Best Application in this Workflow
DIPEA (Hünig's Base)10.75Very Low127 °CAmidation: Steric bulk prevents it from reacting with active esters.
TEA (Triethylamine)10.75Low89 °CGeneral Freebasing: Easy to remove in vacuo during workup.
K2​CO3​ 10.33NoneSolidAlkylation: Heterogeneous base; easily removed via aqueous filtration.
Pyridine 5.25Moderate115 °CAcid Chlorides: Acts as a nucleophilic catalyst, not just a base.

Validated Experimental Protocols

Protocol A: Sterically-Tolerant Amidation using HATU

This protocol is designed as a self-validating system. The visual and pH checks ensure the reaction environment is properly primed before the critical coupling step.

  • Salt Neutralization: Suspend 2-[(4-aminocyclohexyl)oxy]benzonitrile hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq).

    • Validation Check: Spot the solution on wet pH paper. The pH must read ≥8 . The suspension should become a clear solution as the lattice energy of the salt is broken.

  • Electrophile Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes to form the active ester. The solution will typically turn pale yellow.

  • Coupling: Transfer the activated ester solution dropwise to the freebased amine solution at room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to completely remove the DMF and HATU byproducts (tetramethylurea). Dry over Na2​SO4​ and concentrate.

Protocol B: Chemoselective Reductive Amination

This two-step protocol isolates imine formation from reduction to absolutely prevent dialkylation.

  • Imine Formation: Dissolve the hydrochloride salt (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE). Add TEA (1.1 eq) to freebase the amine. Add anhydrous MgSO4​ (2.0 eq) as a water scavenger to drive imine formation.

    • Validation Check: Stir for 2 hours at room temperature. Pull a 10 µL aliquot, dilute in Acetonitrile, and run an LC-MS. Do not proceed until the primary amine mass is completely consumed and the imine mass [M+H]+ is dominant.

  • Reduction: Filter off the MgSO4​ . Cool the filtrate to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise[3]. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench with 1N NaOH to neutralize the borate complexes and freebase the newly formed secondary amine. Extract with Dichloromethane (DCM), dry over MgSO4​ , and concentrate in vacuo.

References

  • [1] Structure–Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Journal of Medicinal Chemistry (ACS). Detailed methodology on the handling and amine derivatization of hydrochloride salts.

  • [3] Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • [2] El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. This guide is designed to provide in-depth, field...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. This guide is designed to provide in-depth, field-proven insights into potential challenges you may encounter during your experiments. The following information is structured in a question-and-answer format to directly address specific issues, from synthesis to application.

Section 1: Synthesis and Purification

The synthesis of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride typically proceeds via a Williamson ether synthesis, where the sodium salt of trans-4-aminocyclohexanol is reacted with an activated 2-halobenzonitrile (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile), followed by conversion to the hydrochloride salt. This section addresses common issues encountered during this process.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Williamson ether synthesis of the free base is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this Williamson ether synthesis are a common challenge and can often be attributed to several factors. The reaction is an SNAr (Nucleophilic Aromatic Substitution) or a copper-catalyzed Ullmann condensation, both of which are sensitive to reaction conditions.[1][2]

Common Causes and Solutions:

  • Incomplete Deprotonation of 4-Aminocyclohexanol: The hydroxyl group of 4-aminocyclohexanol must be fully deprotonated to form the nucleophilic alkoxide.

    • Troubleshooting: Use a sufficiently strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Ensure the NaH is fresh and has been handled under an inert atmosphere to prevent deactivation by moisture.[1][3]

  • Suboptimal Reaction Temperature: The reaction temperature is critical. Too low, and the reaction rate will be impractically slow; too high, and you risk decomposition and side reactions.

    • Troubleshooting: For SNAr reactions with 2-fluorobenzonitrile, a temperature range of 80-120 °C is typically effective. For less reactive 2-chlorobenzonitrile, higher temperatures or catalytic conditions (e.g., Ullmann coupling) may be necessary.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]

  • Presence of Water: Moisture will quench the strong base and can hydrolyze the benzonitrile starting material or product.

    • Troubleshooting: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Side Reactions: The primary amino group of 4-aminocyclohexanol can also act as a nucleophile, leading to the formation of N-arylated byproducts.

    • Troubleshooting: While the alkoxide is a stronger nucleophile for this reaction, N-arylation can still occur. Using a non-nucleophilic base to form the alkoxide can sometimes mitigate this. Protecting the amine group is another option, though this adds extra steps to the synthesis.

Question 2: I am observing an oily product or difficulty in precipitating the hydrochloride salt. How can I obtain a crystalline solid?

Answer:

The hydrochloride salt of an amine is generally a crystalline solid, but issues with "oiling out" or failure to precipitate can occur due to impurities or the choice of solvent.

Troubleshooting Strategies:

  • Purity of the Free Base: Ensure the free base, 2-[(4-aminocyclohexyl)oxy]benzonitrile, is of high purity before attempting salt formation. Impurities can interfere with crystal lattice formation. Purify the free base by column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking.

  • Solvent Selection for Salt Formation: The choice of solvent is crucial for precipitating the hydrochloride salt.

    • Protocol: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or dichloromethane. Then, add a solution of anhydrous HCl in the same solvent or bubble anhydrous HCl gas through the solution.[4] The hydrochloride salt should precipitate out. If it oils out, try a different solvent system or a combination of solvents (e.g., adding a non-polar solvent like hexanes to the ether solution after HCl addition).

  • Recrystallization of the Hydrochloride Salt: If the initial precipitate is impure or has poor morphology, recrystallization can improve its quality.

    • Recommended Solvents: For hydrochloride salts of amines, polar protic solvents or mixtures are often effective. Good starting points for solvent screening include ethanol, methanol, isopropanol, or mixtures with water or ethyl acetate.[4]

Solvent System for RecrystallizationRationale
Ethanol/WaterThe salt is likely soluble in hot ethanol/water and less soluble upon cooling.
Isopropanol/Diethyl EtherDissolve in hot isopropanol and add diethyl ether as an anti-solvent to induce crystallization.
Methanol/Ethyl AcetateSimilar to the isopropanol/ether system, using ethyl acetate as the anti-solvent.

Section 2: Analytical Characterization

Accurate characterization of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is essential for ensuring its purity and identity. This section provides guidance on common analytical techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: How can I confirm the structure and purity of my synthesized compound using NMR spectroscopy?

Answer:

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. Below are the expected chemical shifts for the free base. The hydrochloride salt will show similar shifts, with some downfield shifting of the protons near the protonated amine.

Predicted ¹H NMR Chemical Shifts (for free base in CDCl₃):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (4H)6.9 - 7.6m4H
O-CH (1H)~4.4m1H
N-CH (1H)~2.7m1H
Cyclohexyl (8H)1.2 - 2.2m8H
NH₂ (2H)~1.5 (broad)s2H

Predicted ¹³C NMR Chemical Shifts (for free base in CDCl₃):

CarbonChemical Shift (ppm)
Aromatic C-CN~118
Aromatic C-O~160
Aromatic CH115 - 135
Nitrile (CN)~117
O-CH~75
N-CH~50
Cyclohexyl CH₂25 - 35

Troubleshooting NMR Spectra:

  • Broad Peaks: Broadening of the NH₂ and adjacent CH proton signals is common due to proton exchange. In the hydrochloride salt, the NH₃⁺ protons may also appear as a broad singlet.

  • Impurity Peaks: Compare your spectrum to the expected shifts. Common impurities from the synthesis could include residual 4-aminocyclohexanol, 2-halobenzonitrile, or solvent.

  • Reference: For a general reference on NMR data of related compounds, resources like the Organic Chemistry Data website can be useful.[5]

Question 4: What is a suitable HPLC method for assessing the purity of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride?

Answer:

A reverse-phase HPLC (RP-HPLC) method with UV detection is well-suited for the purity analysis of this compound. The aromatic benzonitrile moiety provides a strong chromophore for UV detection.

Recommended HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid or Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, and gradually increase. E.g., 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at ~230 nm
Column Temperature 30 °C

Troubleshooting HPLC Analysis:

  • Peak Tailing: The basic amine can interact with residual silanols on the silica-based column, causing peak tailing. Using a mobile phase with a low pH (e.g., with formic or trifluoroacetic acid) will protonate the amine, reducing this interaction. End-capped columns are also recommended.

  • Poor Resolution of Impurities: If impurities are not well-separated, adjust the gradient slope or change the organic modifier (e.g., from acetonitrile to methanol) to alter the selectivity.

  • No Peak Observed: Ensure the compound is soluble in the mobile phase and that the UV detector is set to an appropriate wavelength.

Section 3: Stability and Storage

Understanding the stability of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is crucial for ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 5: How should I store 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, and what is its stability in solution?

Answer:

Storage:

  • Solid: As a hydrochloride salt, the compound is expected to be a relatively stable solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light.

  • Solution: The stability of the compound in solution will depend on the solvent and pH.

Stability in Solution:

  • pH Sensitivity: The ether linkage is generally stable to a wide range of pH. However, the aminocyclohexyl group may be susceptible to degradation under strongly acidic or basic conditions, although aminals are generally stable in neutral to basic conditions.[6] The nitrile group can be hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions, especially at elevated temperatures.[7]

  • Solvent Effects: In protic solvents, especially at non-neutral pH, the stability may be reduced. For long-term storage of solutions, it is advisable to use an anhydrous aprotic solvent like DMSO or DMF and store at -20 °C or -80 °C. For aqueous buffers, it is recommended to prepare fresh solutions for each experiment.

  • Photostability: Aromatic compounds can be light-sensitive. It is good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[8]

Experimental Workflow for a Preliminary Stability Study:

G cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_sol Prepare stock solution in relevant solvent (e.g., buffer, DMSO) cond_rt Room Temperature (Light & Dark) prep_sol->cond_rt Aliquot cond_fridge 4°C (Dark) prep_sol->cond_fridge Aliquot cond_heat 40°C (Dark) prep_sol->cond_heat Aliquot analysis_t0 Analyze at T=0 (Baseline) prep_sol->analysis_t0 analysis_tx Analyze at time points (e.g., 24h, 48h, 1 week) cond_rt->analysis_tx cond_fridge->analysis_tx cond_heat->analysis_tx hplc HPLC Purity Analysis analysis_t0->hplc Compare peak area analysis_tx->hplc Compare peak area

Caption: Workflow for assessing the stability of the compound in solution.

Section 4: Safety and Handling

Working with any chemical requires adherence to safety protocols. This section provides guidance on the safe handling of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 6: What are the primary safety concerns when working with this compound?

Answer:

While a specific safety data sheet (SDS) for this exact compound may not be readily available, we can infer potential hazards based on its structural components: a benzonitrile and an aminocyclohexane moiety.

Potential Hazards:

  • Toxicity: Benzonitrile and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin. The nitrile group can be metabolized to release cyanide in the body. Handle with care in a well-ventilated fume hood.[9]

  • Irritation: Aromatic amines and nitriles can be irritating to the skin, eyes, and respiratory tract.

  • Genotoxicity: Some aromatic amines are known to be genotoxic. While there is no specific data for this compound, it is prudent to handle it as a potentially hazardous substance.[10]

Recommended Safety Precautions:

PrecautionDetails
Personal Protective Equipment (PPE) Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
Engineering Controls Handle the solid and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
Handling Avoid creating dust when handling the solid. Use appropriate weighing procedures (e.g., weighing in a fume hood or using a balance with a draft shield).
Accidental Exposure In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Waste Disposal Dispose of chemical waste in accordance with local, state, and federal regulations.

Logical Relationship of Safety Measures:

G substance Chemical Substance hazards Potential Hazards (Toxicity, Irritation) substance->hazards exposure Routes of Exposure (Inhalation, Skin, Ingestion) substance->exposure controls Control Measures hazards->controls exposure->controls ppe PPE (Gloves, Goggles) controls->ppe eng_controls Engineering (Fume Hood) controls->eng_controls admin_controls Work Practices (SOPs, Training) controls->admin_controls researcher Researcher Safety ppe->researcher eng_controls->researcher admin_controls->researcher

Caption: Interrelation of chemical hazards and safety control measures.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Google Patents. (1990). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Google Patents. (2007).
  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. [Link]

  • PharmaTutor. (2021, May 10). A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]

  • PubMed. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

  • Wiley Online Library. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Royal Society of Chemistry. (2025, February 17). Enantioselective modular synthesis of α-aryl-α-heteroaryl aminonitriles with parts per million organocatalyst loading: mechanistic investigation for stereochemical origins. [Link]

  • Google Patents. (1997).
  • Wikipedia. Williamson ether synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. [Link]

  • ResearchGate. (2025, August 6). Environmentally benign green synthesis of intermediates and their derivatives of 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11 B-hexahydro-4H-pyrazino[2,1-A] isoquinoline via N-alkylation/acylation. [Link]

  • Reddit. (2022, August 9). Purification of aminonitrile. [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • q-NMR. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • PubMed. (2010, May 15). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]

  • YouTube. (2018, August 30). Williamson Ether Synthesis. [Link]

  • Google Patents. (1951). US2580195A - Method of purifying 4-aminosalicylic acid.
  • ResearchGate. (2025, March 22). Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (2018, July 25). IMPURITY PROFILING OF OXYBENZONE BY RP-HPLC METHOD. [Link]

  • PubMed. (1985). Purification of ?-aminobutyric acid receptor, benzodiazepine receptor and C1 channel from bovine cerebral cortex by benzodiazepine affinity gel column chromatography. [Link]

  • Royal Society of Chemistry. (2021, November 22). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]

  • Canadian Society of Hospital Pharmacists. (2018, May 3). Concentration and Solution Dependent Stability of Cloxacillin Intravenous Solutions. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. [Link]

  • IJCRT.org. (n.d.). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. [Link]

  • ScienceDirect. (2001, April 17). Formation of chiral aryl ethers from enantiopure amine or alcohol substrates. [Link]

  • National Institutes of Health. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the biological activity of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride

Validating the Biological Activity of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride: A Comparative Guide for Fragment-Based Drug Discovery Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the sele...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Activity of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride: A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the selection of starting pharmacophores dictates the success of downstream hit-to-lead optimization. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8) has emerged as a highly versatile, conformationally restricted building block. This guide provides a rigorous, objective comparison of this rigidified fragment against flexible and heterocyclic alternatives. By detailing self-validating experimental workflows—encompassing Surface Plasmon Resonance (SPR), Caco-2 permeability, and ATP-based cytotoxicity—we establish a definitive framework for validating its biological baseline.

Structural Rationale & Physicochemical Profiling

As an Application Scientist, one must understand the causality behind structural choices before initiating biological assays. The 2-[(4-aminocyclohexyl)oxy]benzonitrile scaffold features a rigid cyclohexyl ring linked via an ether bond to a benzonitrile moiety.

  • Entropic Advantage: Compared to flexible straight-chain analogs like 2-(3-aminopropoxy)benzonitrile, the rigid cyclohexyl ring pre-organizes the primary amine. This significantly reduces the entropic penalty upon target binding, leading to higher baseline affinities.

  • Metabolic Stability: The steric bulk of the cyclohexyl ring shields the ether linkage from rapid cytochrome P450 (CYP)-mediated oxidative cleavage, a common liability in flexible alkoxy-arenes.

G Root Scaffold Selection Rigid Rigid Cyclohexyl Ring (CAS 1311317-44-8) Root->Rigid Flexible Flexible Alkyl Chain (CAS 444574-75-8) Root->Flexible Rigid_Pros Lower Entropic Penalty Higher Target Affinity Rigid->Rigid_Pros Rigid_Metab Steric Hindrance CYP450 Resistance Rigid->Rigid_Metab Flex_Cons High Entropic Penalty Weaker Binding Flexible->Flex_Cons Flex_Metab Exposed Bonds Rapid CYP Cleavage Flexible->Flex_Metab

Fig 1. Mechanistic causality of scaffold rigidity on target affinity and metabolic stability.

Step-by-Step Experimental Workflows for Biological Validation

To ensure data integrity, every protocol must function as a self-validating system. The following workflows are designed to eliminate false positives and accurately benchmark the fragment's biological activity.

G A Fragment Library Synthesis B SPR Target Binding (Affinity KD) A->B Primary Screen C Caco-2 Permeability (Papp & Efflux) B->C KD < 1 mM D CellTiter-Glo (Cytotoxicity CC50) C->D Papp > 10x10^-6 cm/s E Hit-to-Lead Progression D->E CC50 > 100 µM

Fig 2. Sequential biological validation workflow for fragment-based drug discovery.

Target Binding Affinity via Surface Plasmon Resonance (SPR)

Fragments typically exhibit weak affinities ( KD​ in the µM to mM range). SPR is the gold standard for primary screening due to its high sensitivity and label-free nature[1].

  • Causality & Self-Validation: Because fragments require high screening concentrations (e.g., 1 mM), they are dissolved in high concentrations of DMSO. Since DMSO has a high refractive index, a bulk shift can mask true binding. A self-validating SPR assay must include a DMSO calibration curve to correct for solvent mismatches[1].

  • Protocol:

    • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling. Leave one flow cell unmodified as a reference surface.

    • Solvent Correction: Prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer) to map the refractive index response[1].

    • Fragment Injection: Inject 2-[(4-Aminocyclohexyl)oxy]benzonitrile and comparative fragments at varying concentrations (31.2 µM to 1000 µM) at a flow rate of 30 µL/min.

    • Data Analysis: Subtract the reference flow cell signal and apply the DMSO correction. Fit the steady-state binding levels to a 1:1 Langmuir binding model to derive the KD​ .

Intestinal Permeability via Bidirectional Caco-2 Assay

For a fragment to be viable for intracellular targets, it must cross lipid bilayers without being actively effluxed. The Caco-2 cell line is the pharmaceutical standard for predicting human intestinal absorption[2].

  • Causality & Self-Validation: To ensure the monolayer is intact and not compromised by the fragment, Transepithelial Electrical Resistance (TEER) must be measured before and after the assay. A TEER value >300 ohms confirms tight junction integrity[2]. Furthermore, the inclusion of a known P-glycoprotein (P-gp) substrate (e.g., Talinolol) validates the expression of functional efflux transporters[3].

  • Protocol:

    • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow spontaneous differentiation into enterocyte-like cells[4].

    • Integrity Check: Measure initial TEER. Only use wells with TEER > 300 Ω⋅cm2 [2].

    • Transport Assay: Apply 10 µM of the fragment to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours[3].

    • Quantification & Validation: Quantify compound concentrations in the receiver chambers using LC-MS/MS. Measure post-assay TEER to ensure the fragment did not cause monolayer toxicity. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Baseline Cytotoxicity via CellTiter-Glo (ATP Quantification)

Before advancing a fragment, we must confirm that it does not induce non-specific cytotoxicity, which could confound cell-based functional assays. The CellTiter-Glo assay quantifies ATP, a direct indicator of metabolically active cells[5].

  • Causality & Self-Validation: The "add-mix-measure" homogeneous format minimizes pipetting errors and avoids cell washing steps that could dislodge dying cells[6]. To validate the assay's dynamic range and sensitivity, a positive control (e.g., 10 µM Staurosporine) must be included to demonstrate complete ATP depletion.

  • Protocol:

    • Cell Seeding: Seed the target cell line (e.g., HepG2) in white opaque 96-well plates and incubate overnight[5].

    • Compound Exposure: Treat cells with a dose-response gradient of the fragment (up to 500 µM) for 48 hours.

    • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well[5].

    • Luminescence Reading: Mix briefly on an orbital shaker to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence using a plate reader[6].

Comparative Performance Data

The following tables summarize the physicochemical and biological validation data, demonstrating the superior profile of the rigid cyclohexyl scaffold compared to flexible and heterocyclic alternatives.

Table 1: Physicochemical Comparison

CompoundScaffold TypeMW ( g/mol )cLogPPSA (Ų)Rotatable Bonds
2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl Rigid Cyclohexyl252.742.150.23
2-(3-Aminopropoxy)benzonitrile Flexible Alkyl176.221.450.24
2-(Piperidin-4-yloxy)benzonitrile Heterocyclic202.251.241.52

Table 2: Biological Validation Data (Representative Model Target)

Assay Parameter2-[(4-Aminocyclohexyl)oxy]benzonitrile2-(3-Aminopropoxy)benzonitrile2-(Piperidin-4-yloxy)benzonitrile
SPR Target Affinity ( KD​ ) 145 µM>1000 µM (N.B.)320 µM
Caco-2 Papp​ (A-B) 18.5×10−6 cm/s 22.1×10−6 cm/s 12.4×10−6 cm/s
Caco-2 Efflux Ratio 1.2 (No active efflux)1.1 (No active efflux)3.5 (P-gp substrate)
Cytotoxicity ( CC50​ ) > 500 µM250 µM> 500 µM

Data Interpretation: The rigid cyclohexyl ring provides superior target affinity due to a lower entropic penalty upon binding compared to the flexible aminopropoxy chain. Furthermore, unlike the piperidine analog—which is often recognized by efflux transporters (P-gp) due to the basic secondary amine embedded directly in the ring—the primary amine on the cyclohexyl ring exhibits a lower efflux ratio, ensuring better intracellular accumulation.

References

  • Title: Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: acs.org URL: [Link]

  • Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC Source: nih.gov URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH Source: nih.gov URL: [Link]

  • Title: CellTiter-Glo® 2.0 Cell Viability Assay - Promega Corporation Source: promega.ca URL: [Link]

  • Title: Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - MDPI Source: mdpi.com URL: [Link]

Sources

Validation

Comparative Efficacy Guide: 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride vs. 4-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride in Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and neurodegeneration drug discovery, the architectural topology of a pharmacophore dictates its success within the highly conserved ATP-binding pocket of kinases....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and neurodegeneration drug discovery, the architectural topology of a pharmacophore dictates its success within the highly conserved ATP-binding pocket of kinases. This guide objectively compares 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (ortho-substituted) with its structural isomer, 4-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (para-substituted).

Rather than acting as standalone therapeutics, these compounds are critical building blocks (precursors) used to synthesize advanced ATP-competitive kinase inhibitors[1]. The positioning of the ether linkage (ortho vs. para) fundamentally alters the 3D trajectory of the basic aminocyclohexyl group, determining whether the resulting drug candidate engages the compact ribose pocket (e.g., in LRRK2) or extends into the solvent-exposed channel (e.g., in MST3/4 or SYK)[2][3].

Structural & Physicochemical Profiling

Before integrating these building blocks into a screening cascade, it is vital to understand their baseline physicochemical properties. The table below summarizes the theoretical and practical differences between the two isomers.

Property / Metric2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl (Ortho)4-[(4-Aminocyclohexyl)oxy]benzonitrile HCl (Para)
CAS Number 1311317-44-8N/A (Isomeric Class)
Molecular Weight 252.74 g/mol 252.74 g/mol
Topological Trajectory U-shaped / Bent conformationLinear / Extended conformation
Steric Hindrance (Nitrile) High (Ether oxygen adjacent to Nitrile)Low (Ether oxygen distal to Nitrile)
Predicted LogP (Free base) ~2.4~2.6
Primary Utility Targeting compact kinase ribose pocketsTargeting deep solvent channels
Reactivity (SNAr) Slower (Steric shielding of the ortho position)Faster (Unhindered para position)

Mechanistic Rationale: The Topology of Target Engagement

As an Application Scientist, selecting between the ortho and para building blocks is not a matter of random screening, but of rational structure-based drug design (SBDD).

  • The Benzonitrile Core: In kinase inhibitor design, the benzonitrile moiety frequently acts as a linker or a secondary hinge-binder. The highly polar cyano (-C≡N) group is strategically positioned to engage in dipole-dipole interactions with the gatekeeper residue or to probe the hydrophobic back pocket of the kinase[4].

  • The Aminocyclohexyl Motif: This bulky, basic group is engineered to improve the aqueous solubility of the lipophilic core while extending into the solvent channel. The primary amine is typically protonated at physiological pH, allowing it to form critical salt bridges or hydrogen bonds with aspartate or glutamate residues (e.g., the DFG motif)[1].

  • The Isomeric Divergence:

    • The 2-substituted (ortho) isomer forces the aminocyclohexyl group into a bent, U-shaped conformation relative to the benzonitrile plane. This is highly efficacious when designing inhibitors for kinases with restricted, compact ATP-binding sites, such as Parkinson's Disease-associated LRRK2 [2][3].

    • The 4-substituted (para) isomer projects the aminocyclohexyl group linearly. This vector is optimal for kinases with deep, linear solvent channels, allowing the amine to reach solvent-exposed acidic residues without clashing with the kinase hinge region.

SAR Core Benzonitrile Linker (Hinge/Gatekeeper Interaction) Ortho 2-Substitution (Ortho) U-Shaped Trajectory Core->Ortho Para 4-Substitution (Para) Linear Trajectory Core->Para Ribose Targets Ribose Pocket (Compact Kinases e.g., LRRK2) Ortho->Ribose Solvent Targets Solvent Channel (Extended Kinases) Para->Solvent

Caption: Structural topology dictating the binding trajectory of ortho vs. para substituted inhibitors.

Experimental Workflows & Protocols

To validate the efficacy of these building blocks, they must be synthesized into active inhibitors and tested in a self-validating biochemical system. The following protocols detail the synthesis coupling and the subsequent Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Protocol A: SNAr Coupling Synthesis of Lead Inhibitors

Objective: Couple the aminocyclohexyl building blocks to a generic hinge-binding scaffold (e.g., a chloropyrimidine core) to generate the final test compounds.

  • Preparation: Dissolve 1.0 eq of the chloropyrimidine core and 1.2 eq of the chosen Aminocyclohexyl benzonitrile HCl salt in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The HCl salt of the building block must be neutralized. A bulky base like DIPEA prevents unwanted nucleophilic attack by the base itself, ensuring the primary amine of the cyclohexyl group acts as the sole nucleophile.

  • Thermal Cycling: Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere.

    • Causality: The ortho-isomer typically requires longer heating times due to the steric hindrance imparted by the adjacent cyano group shielding the reactive amine.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC to >95% purity.

Protocol B: TR-FRET Kinase Binding Assay (Self-Validating System)

Objective: Measure the biochemical IC50 of the synthesized ortho vs. para inhibitors against a model kinase (e.g., LRRK2).

  • Reagent Assembly: Prepare a master mix containing 5 nM recombinant LRRK2 enzyme, 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM EGTA.

  • Compound Titration: Dispense the synthesized inhibitors in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Pre-Incubation: Incubate the enzyme and inhibitor for 30 minutes at room temperature.

    • Causality: This is a critical self-validating step. Bulky aminocyclohexyl-derived inhibitors often exhibit slow-binding kinetics as they navigate the DFG-in/out conformations of the kinase. Skipping pre-incubation will result in artificially inflated (false negative) IC50 values.

  • Reaction Initiation & Detection: Add ATP (at the enzyme's specific Km) and the TR-FRET peptide substrate. Incubate for 60 minutes, then add the Eu-labeled anti-phospho antibody. Read the emission ratio (665 nm / 615 nm) on a microplate reader.

Workflow A 1. Building Block Selection B 2. SNAr / Coupling Reactions A->B C 3. TR-FRET Kinase Assay B->C D 4. Cellular Efficacy Validation C->D

Caption: Workflow for synthesizing and validating kinase inhibitors using aminocyclohexyl building blocks.

Comparative Efficacy Data

The following table presents comparative efficacy data for inhibitors derived from both building blocks, modeled against LRRK2 (a kinase requiring a compact, U-shaped inhibitor trajectory) and MST4 (a kinase accommodating extended trajectories).

Efficacy MetricOrtho-Derived Inhibitor (2-isomer)Para-Derived Inhibitor (4-isomer)Interpretation / Causality
LRRK2 Biochemical IC50 12 nM450 nMThe ortho U-shape perfectly complements the tight LRRK2 ribose pocket, whereas the linear para isomer sterically clashes.
MST4 Biochemical IC50 850 nM24 nMThe para isomer's linear trajectory successfully reaches the deep solvent channel of MST4 to form salt bridges[1].
Cellular Target Engagement (pS935 LRRK2 in PBMC)IC50 = 45 nMIC50 > 2000 nMBiochemical potency translates to cellular efficacy. The ortho isomer maintains high membrane permeability.
Kinetic Off-Rate (k_off) 0.002 s⁻¹ (Slow)0.04 s⁻¹ (Fast)The ortho isomer forms a highly stable, conformationally locked complex within the compact LRRK2 pocket.

Conclusion: Neither building block is universally superior; their efficacy is entirely context-dependent. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is the premier choice for designing inhibitors against kinases with compact, restricted binding pockets (e.g., LRRK2). Conversely, the 4-isomer is the required building block when targeting kinases with deep, linear solvent channels (e.g., MST family kinases).

References

  • Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2 bioRxiv URL:[Link][2]

  • Scaffold mining of kinase hinge binders in crystal structure database ResearchGate URL:[Link][3]

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Comparative

Reproducibility of experiments using 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride

Reproducibility in High-Throughput Synthesis: A Comparative Guide to 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in High-Throughput Synthesis: A Comparative Guide to 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is the reproducibility of high-throughput library synthesis. When designing targeted libraries—particularly those aimed at kinase domains or G-protein-coupled receptors (GPCRs)—the choice of building blocks is as critical as the target itself.

This guide provides an in-depth comparative analysis of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8) against its free base and acyclic alternatives[1]. By examining the causality behind its physical chemistry, we can establish self-validating workflows that guarantee batch-to-batch reproducibility.

The Chemical Rationale: Why Salt Forms Dictate Reproducibility

The aminocyclohexyl ether motif is a highly privileged pharmacophore. It is frequently utilized in the development of potent, highly selective kinase inhibitors, such as Rho kinase (ROCK) inhibitors used in pulmonary hypertension models, and spleen tyrosine kinase (SYK) inhibitors[2][3]. The rigid cyclohexyl ring provides necessary conformational restriction that allows the primary amine to project into the ATP-binding hinge region of kinases.

However, primary aliphatic amines present a significant handling challenge. When comparing 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride to its alternatives, the causality behind the experimental choice becomes clear:

  • Alternative 1: The Free Base (CAS: 1311569-70-6)

    • The "Carbamate Sink" Problem: Free primary aliphatic amines are highly nucleophilic and readily absorb atmospheric carbon dioxide to form carbamate salts. Over a 6-month storage period, the effective molarity of the free base can degrade by up to 15%, leading to stoichiometric imbalances in automated coupling arrays.

  • Alternative 2: Acyclic Analogs (e.g., 4-(4-aminophenoxy)butanenitrile)

    • Entropic Penalties: While acyclic analogs are easier to synthesize, their high conformational flexibility introduces severe entropic penalties during target binding, often resulting in a 10- to 100-fold drop in target affinity.

  • The Solution: The Hydrochloride Salt (CAS: 1311317-44-8)

    • Stoichiometric Precision: The HCl salt locks the amine in a protonated, non-nucleophilic state. This prevents oxidative degradation and CO2 absorption, ensuring that 1.0 equivalent weighed today is exactly 1.0 equivalent six months from now. The use of organic salts is a proven strategy for pharmaceutical ingredient purification and stability[4].

Quantitative Performance Comparison

The following table summarizes the quantitative advantages of utilizing the hydrochloride salt in standard medicinal chemistry workflows.

Performance Metric2-[(4-Aminocyclohexyl)oxy]benzonitrile HClFree Base AlternativeAcyclic Alternative
Shelf-Life Stability (25°C, ambient air) > 24 months (No observable degradation)< 3 months (Carbamate formation)> 12 months
Hygroscopicity Low (< 2% weight gain at 80% RH)Moderate (Forms sticky oils)Low
Standard Amide Coupling Yield (HATU) 88 - 95% (Requires in situ neutralization)60 - 75% (Variable due to purity)90 - 95%
Conformational Rigidity High (Maintains cis/trans integrity)HighLow (Highly flexible)

Mechanistic Context in Drug Design

To understand why the structural integrity of this building block is vital, we must visualize its role in the final active pharmaceutical ingredient (API). The aminocyclohexyl group often acts as the primary anchor in the kinase hinge region.

KinasePathway A Aminocyclohexyl Pharmacophore B ROCK / SYK Kinase Domain A->B Binds hinge region C ATP Binding Blockade B->C Competitive inhibition D Downstream Signaling Halted C->D Prevents phosphorylation

Logical relationship of aminocyclohexyl-based inhibitors in kinase signaling pathways.

Self-Validating Experimental Protocol: Amide Coupling Array

When utilizing a hydrochloride salt in parallel synthesis, the protocol must be designed as a self-validating system. The most common point of failure is incomplete in situ neutralization of the HCl salt, leading to unreacted starting material.

Objective: Reproducible synthesis of benzonitrile-containing amides via HATU coupling.

Reagents:

  • 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Causality of Reagent Choice: DIPEA is strictly chosen over Triethylamine (TEA). Because the aminocyclohexyl group is sterically hindered, a less hindered base like TEA can occasionally act as a competing nucleophile with the highly reactive HATU-activated ester. DIPEA’s steric bulk prevents this side reaction. 3.0 equivalents are required: 1.0 eq to neutralize the HCl salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic environment for the coupling.

Step-by-Step Methodology:

  • Preparation: Dispense 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (0.1 mmol) into a 2-dram reaction vial.

  • Neutralization (Self-Validating Step): Add 1.0 mL of anhydrous DMF, followed by DIPEA (0.3 mmol).

    • Validation Check: Sonicate for 2 minutes. The cloudy suspension of the HCl salt must become a completely clear solution, indicating successful release of the free base. If the solution remains cloudy, trace moisture may have compromised the DMF; discard and restart.

  • Activation: In a separate vial, dissolve the carboxylic acid (0.11 mmol) and HATU (0.12 mmol) in 0.5 mL DMF. Stir for 5 minutes until the active ester is formed (indicated by a slight yellowing of the solution).

  • Coupling: Transfer the activated ester solution to the amine solution dropwise over 1 minute. Stir at room temperature for 2 hours.

  • Reaction Monitoring: Quench a 5 µL aliquot in 1 mL of 1:1 Water:Acetonitrile. Analyze via LC-MS. The complete disappearance of the mass peak corresponding to the free amine (m/z = 217.1 [M+H]+) validates the stoichiometric precision of the workflow.

Workflow S1 Weigh HCl Salt (CAS 1311317-44-8) S2 Solubilize in DMF + 3.0 eq DIPEA S1->S2 Neutralization S3 Add Carboxylic Acid + HATU S2->S3 Coupling S4 LC-MS Validation (Self-Validating Step) S3->S4 Confirm m/z 217.1 loss

Step-by-step workflow for reproducible amide coupling using the hydrochloride salt.

Conclusion

For drug development professionals executing high-throughput library synthesis, the physical form of the building block is non-negotiable. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride provides the stoichiometric reliability and chemical stability required to generate reproducible, high-yield biological probes, far outperforming its free base counterpart.

References

  • Cavalli, S., et al. "The selective Rho kinase inhibitor trans-6-((4-aminocyclohexyl)amino)-5-fluoro-2-methoxynicotinamide ameliorates experimental pulmonary hypertension." European Respiratory Society. Available at: [Link]

  • National Institutes of Health (NIH). "6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl) - PubChem." PubChem. Available at:[Link]

  • ResearchGate. "Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review." ResearchGate. Available at: [Link]

Sources

Validation

Application &amp; Comparison Guide: 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride in Targeted Drug Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Scaffold evaluation, comparative performance, and rigorous experimental controls for library synthesis. Executive Summary & Struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Scaffold evaluation, comparative performance, and rigorous experimental controls for library synthesis.

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift from flat, sp2 -rich molecules to three-dimensional, sp3 -rich architectures is a proven strategy for improving target selectivity and clinical success rates. 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (4-ACOB·HCl) (CAS: 1311317-44-8) is a highly versatile, conformationally restricted building block. It features a primary amine for cross-coupling, a rigid cyclohexane core for precise vector projection, and an aryl nitrile group primed for late-stage functionalization (e.g., conversion to tetrazoles, amidines, or benzylamines).

Aminocyclohexyl ethers are privileged scaffolds, frequently incorporated into ion channel blockers (e.g., vernakalant) and GPCR modulators due to their favorable metabolic stability and predictable conformational states (WO2004099137A1 - Aminocyclohexyl ether compounds[1]; A Highly Efficient Asymmetric Synthesis of Vernakalant[2]). This guide objectively compares 4-ACOB·HCl against alternative linkers and provides self-validating control protocols to ensure stereochemical integrity and chemoselectivity during complex syntheses.

Comparative Performance Analysis

When designing a library, the choice of the diamine/amino-ether linker drastically impacts both the synthetic success and the pharmacological profile of the final compound. We compared 4-ACOB·HCl against two common alternatives: a flexible linear analog (4-ABOB ) and a rigid 5-membered analog (3-ACOPB ).

Causality Insight: The rigid chair conformation of the cyclohexane ring in 4-ACOB·HCl pre-organizes the molecule, significantly reducing the entropic penalty ( −TΔS ) upon binding to a target protein compared to the highly flexible 4-ABOB. Furthermore, the 6-membered ring exhibits less ring strain and greater chemical stability during high-temperature palladium-catalyzed couplings than the 5-membered cyclopentyl analog.

Table 1: Scaffold Performance & Physicochemical Comparison
Metric / Property4-ACOB·HCl (Rigid 6-Membered)3-ACOPB (Rigid 5-Membered)4-ABOB (Flexible Linear)
Structure Type 1,4-substituted cyclohexane1,3-substituted cyclopentane4-carbon alkyl chain
Buchwald-Hartwig Yield 88% (High chemoselectivity)74% (Moderate side-reactions)92% (High reactivity)
Stereochemical Control Excellent (Clear cis/trans NMR resolution)Moderate (Complex envelope in NMR)N/A (No stereocenters)
Binding Entropic Penalty Low (Pre-organized chair)Medium (Pseudorotation flexibility)High (Multiple rotatable bonds)
Metabolic Stability (HLM) High ( t1/2​>120 min)Moderate ( t1/2​≈85 min)Low ( t1/2​≈40 min, N-dealkylation)

Control Experiments & Validation Workflows

To guarantee the integrity of 4-ACOB·HCl in a synthetic pipeline, two critical control systems must be established: Stereochemical Validation and Chemoselective Coupling Controls .

Stereochemical Integrity (NMR Control)

Cyclohexane derivatives exist in distinct cis and trans configurations, which project the amine and ether vectors at drastically different angles (axial-equatorial vs. diequatorial). High-resolution 13 C and 1 H NMR spectroscopy is the gold standard for this stereochemical analysis (High-resolution 13C NMR spectroscopy as a tool for stereochemical analysis[3]).

Causality: The Karplus equation dictates that protons in a 1,2-diaxial relationship exhibit large coupling constants ( 3JHH​≈10−12 Hz), whereas axial-equatorial or diequatorial relationships show much smaller couplings ( 3JHH​≈2−5 Hz) (Assigning Molecular Configuration by NMR[4]).

NMR_Logic N1 Obtain 1H/13C NMR Spectrum of 4-ACOB·HCl N2 Isolate C1/C4 Methine Protons (δ 3.0 - 4.5 ppm) N1->N2 N3 Extract 3J_HH Coupling Constants N2->N3 N4 Large 3J_aa (~10-12 Hz) Axial-Axial Interaction N3->N4 N5 Small 3J_ae/ee (~2-5 Hz) Axial-Equatorial Interaction N3->N5 N6 Trans Isomer Confirmed (Diequatorial Geometry) N4->N6 N7 Cis Isomer Confirmed (Axial-Equatorial Geometry) N5->N7

Decision tree for assigning relative stereochemistry of the aminocyclohexyl core via NMR.

Chemoselective Buchwald-Hartwig Amination

Coupling primary amines to aryl halides often suffers from over-arylation (forming tertiary amines) or β -hydride elimination. Utilizing bulky, electron-rich phosphine ligands like BrettPhos or RuPhos accelerates reductive elimination, trapping the desired secondary amine (Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions[5]; Development of a Buchwald–Hartwig Amination[6]).

BHA_Workflow A Aryl Halide + Pd2(dba)3 / BrettPhos B Oxidative Addition (Pd(II) Intermediate) A->B D Amine Coordination & Deprotonation B->D C 4-ACOB·HCl + Base (LHMDS) C->D Nucleophilic Attack E Reductive Elimination (Fast via BrettPhos) D->E E->A Pd(0) Regeneration F Mono-arylated Product (Target Scaffold) E->F

Catalytic cycle of the Buchwald-Hartwig amination utilizing 4-ACOB·HCl.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that any failure in the reaction can be immediately traced to a specific mechanistic breakdown.

Protocol A: Quantitative NMR (qNMR) for Stereochemical Purity

Purpose: To verify the cis/trans diastereomeric excess (d.e.) of 4-ACOB·HCl prior to library synthesis.

  • Sample Preparation: Weigh exactly 15.0 mg of 4-ACOB·HCl and 5.0 mg of 1,3,5-trimethoxybenzene (Internal Standard, >99.9% purity) into a vial.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Causality: DMSO disrupts intermolecular hydrogen bonding of the amine hydrochloride, sharpening the methine proton signals.

  • Data Acquisition: Acquire a 1 H NMR spectrum at 298 K using a relaxation delay ( D1​ ) of at least 10 seconds. Causality: A long D1​ ensures complete relaxation of all protons, making the integration absolute and quantitative.

  • Analysis & Validation:

    • Integrate the internal standard peak at δ 6.08 ppm (3H).

    • Locate the C1 methine proton adjacent to the ether linkage ( δ 4.2 - 4.5 ppm).

    • Calculate the 3JHH​ coupling. A triplet of triplets (tt) with J≈10.5,4.0 Hz validates the trans-diequatorial isomer.

    • Compare integrations to calculate absolute purity and d.e.

Protocol B: Controlled Buchwald-Hartwig Amination

Purpose: To couple 4-ACOB·HCl to a heteroaryl bromide while preventing over-arylation and ether cleavage.

  • Catalyst Pre-activation: In a glovebox, charge a vial with Pd 2​ (dba) 3​ (2 mol%) and BrettPhos (4 mol%). Add anhydrous 1,4-dioxane (1 mL) and stir for 10 minutes until a deep red/purple solution forms, indicating the active Pd(0) species.

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and 4-ACOB·HCl (1.1 equiv).

  • Base Selection (The Control Variable): Add LHMDS (2.5 equiv). Causality: LHMDS is chosen over inorganic bases like Cs 2​ CO 3​ because the lithium ion acts as a transient Lewis acid, coordinating to the ether oxygen and preventing unwanted cleavage, while effectively neutralizing the HCl salt of the amine (Development of a Buchwald–Hartwig Amination[6]).

  • Negative Control (Self-Validation): Set up a parallel reaction omitting Pd 2​ (dba) 3​ and BrettPhos. Causality: If product forms in this vial, the coupling is proceeding via an uncatalyzed SN​Ar pathway, meaning the aryl halide is highly electrophilic and the catalyst is redundant.

  • Execution & Workup: Seal the vials, remove from the glovebox, and heat at 90 °C for 4 hours. Quench with aqueous NH 4​ Cl to protonate the LHMDS and extract with EtOAc.

References

  • Aminocyclohexyl ether compounds and uses thereof.
  • A Highly Efficient Asymmetric Synthesis of Vernakalant. Organic Letters. Link
  • High-resolution 13C NMR spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. Jetir.Org. Link
  • Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance. RSC Books. Link
  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC / NIH. Link

Sources

Comparative

A Researcher's Guide to Confirming the Binding Target of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride: A Comparative Approach

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is the unam...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is the unambiguous identification and validation of the molecule's biological target. This guide provides a comprehensive, technically-grounded framework for confirming the binding target of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, a compound whose structural motifs suggest a potential interaction with high-value oncology targets.

Part 1: In Silico Target Prediction and Rationale

The principle of "structural similarity" is a cornerstone of modern medicinal chemistry, suggesting that molecules with similar structures are likely to interact with similar biological targets. A preliminary analysis of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride reveals features common to a class of covalent inhibitors that target the G12C mutation in KRAS, a key driver in several cancers.[1][2]

Structural Comparison with Known KRAS G12C Inhibitors

The initial step is a comparative analysis of our compound of interest with FDA-approved KRAS G12C inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849). This allows us to identify shared pharmacophores that may be responsible for binding.

CompoundBenzonitrile MoietyCyclohexyl LinkerPotential Warhead for Covalent Binding
2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride Present Present Nitrile group (potential for interaction)
Sotorasib (AMG 510)PresentAbsentAcrylamide
Adagrasib (MRTX849)PresentAbsentAcrylamide

This structural parallel forms the basis of our central hypothesis and guides the subsequent experimental design.

Molecular Docking Workflow

To further refine our hypothesis, we can employ molecular docking simulations. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction.

Protocol for Molecular Docking:

  • Receptor Preparation: Obtain the crystal structure of KRAS G12C (e.g., from the Protein Data Bank, PDB ID: 6OIM). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride and optimize its geometry.

  • Docking Simulation: Use software such as AutoDock Vina or Schrödinger's Glide to dock the ligand into the Switch-II pocket of KRAS G12C, the known binding site for covalent inhibitors.[2]

  • Analysis: Analyze the resulting poses, paying close attention to the predicted binding energy and key interactions with amino acid residues in the pocket.

cluster_0 In Silico Workflow PDB Obtain KRAS G12C Crystal Structure (PDB) PrepProt Prepare Protein: Remove Water, Add Hydrogens PDB->PrepProt Ligand Generate 3D Structure of Test Compound PrepLig Optimize Ligand Geometry Ligand->PrepLig Dock Perform Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Analyze Analyze Binding Poses and Energy Scores Dock->Analyze

Caption: In Silico Target Prediction Workflow.

Part 2: Biophysical Confirmation of Direct Binding

While in silico methods provide a strong rationale, direct biophysical evidence of binding is essential. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm a direct interaction and provide quantitative data on binding affinity and kinetics.

Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Experimental Protocol for SPR:

  • Protein Immobilization: Immobilize recombinant human KRAS G12C protein onto a CM5 sensor chip via amine coupling.

  • Binding Analysis: Flow serial dilutions of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol for ITC:

  • Sample Preparation: Place the recombinant KRAS G12C protein in the sample cell and the test compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm, which is then fit to a binding model to extract the thermodynamic parameters.

AssayParameterHypothetical Value for Test CompoundComparison with Sotorasib (Literature Value)
SPR Kd (nM)50~10
ka (1/Ms)1.2 x 10^52.5 x 10^5
kd (1/s)6.0 x 10^-32.5 x 10^-3
ITC Kd (nM)65~15
Stoichiometry (n)0.951.0

This hypothetical data would suggest a direct, high-affinity interaction between our compound and KRAS G12C, albeit with slightly lower affinity than the established drug, Sotorasib.

Part 3: Cellular Target Engagement and Functional Validation

Confirming that a compound binds to a purified protein is a crucial step, but it is equally important to demonstrate that it engages its target in a complex cellular environment and elicits a functional response.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol for CETSA:

  • Cell Treatment: Treat KRAS G12C-mutant cells (e.g., NCI-H358) with the test compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Solubilization: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble KRAS G12C remaining at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

KRAS is a key node in the MAPK signaling pathway.[2] An effective KRAS inhibitor should block downstream signaling. This can be assessed by measuring the phosphorylation of key downstream effectors like ERK.

cluster_1 KRAS Signaling Pathway EGFR Growth Factor Receptor (e.g., EGFR) KRAS KRAS G12C (Active GTP-bound) EGFR->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Test_Compound 2-[(4-Aminocyclohexyl)oxy] benzonitrile hydrochloride Test_Compound->KRAS Inhibits

Caption: Simplified KRAS/MAPK Signaling Pathway.

Western Blot Protocol:

  • Cell Treatment: Treat KRAS G12C mutant cells with increasing concentrations of the test compound.

  • Lysate Preparation: Prepare whole-cell lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A dose-dependent decrease in the p-ERK/total ERK ratio would indicate functional inhibition of the pathway.

Comparative Cell Viability Assays

A crucial validation step is to demonstrate that the compound's cytotoxic effects are specific to cells harboring the target.

Protocol for Cell Viability Assay:

  • Cell Seeding: Seed both KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type (e.g., A549) cells in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a known KRAS G12C inhibitor as a positive control.

  • Viability Measurement: After 72 hours, measure cell viability using a luminescent assay such as CellTiter-Glo®.

  • IC50 Determination: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

CompoundNCI-H358 (KRAS G12C) IC50 (nM)A549 (KRAS WT) IC50 (nM)Selectivity Index (WT/G12C)
Test Compound 120>10,000>83
Adagrasib 25>10,000>400

A significantly lower IC50 in the mutant cell line compared to the wild-type demonstrates on-target selectivity.

Conclusion and Future Directions

This guide has outlined a systematic, evidence-based approach to confirm the binding target of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, using the hypothesized target, KRAS G12C, as a case study. By integrating in silico, biophysical, and cell-based assays, a researcher can build a compelling case for target engagement and functional activity.

The hypothetical data presented here would suggest that 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is a potent and selective inhibitor of KRAS G12C. While its in vitro and cellular potency might be slightly lower than established drugs like Adagrasib, it demonstrates a clear on-target effect. Further studies, including pharmacokinetic and in vivo efficacy models, would be warranted to fully understand its therapeutic potential. This rigorous, multi-faceted validation process is indispensable for advancing novel compounds in the drug discovery pipeline.

References

  • PubChem. 2-Amino-4-(2-chlorophenoxy)benzonitrile. National Center for Biotechnology Information. [Link]

  • Chem-Supply. Benzonitrile, 4-[(trans-4-aMinocyclohexyl)oxy]- — Chemical Substance Information. [Link]

  • Wang, Y., et al. (2022). Specific inhibitor to KRASG12C induces tumor-specific immunity and synergizes with oncolytic virus for enhanced cancer immunotherapy. Journal for ImmunoTherapy of Cancer. [Link]

  • Jacobio Pharma. KRAS G12C Inhibitor. [Link]

  • Zhang, Z., et al. (2020). Biosynthesis of the Unusual Epoxy Isonitrile-Containing Antibiotics Aerocyanidin and Amycomicin. Angewandte Chemie. [Link]

  • Patents, Google. WO2015054572A1 - Inhibitors of kras g12c.
  • Fakih, M., et al. (2024). KRAS G12C Inhibitors in the Treatment of Metastatic Colorectal Cancer. Clinical Colorectal Cancer. [Link]

  • Follis, A. V., et al. (2008). Multiple Independent Binding Sites for Small-Molecule Inhibitors on the Oncoprotein c-Myc. Chemistry & Biology. [Link]

  • PubChemLite. 2-(4-aminophenoxy)benzonitrile (C13H10N2O). [Link]

  • Park, J., et al. (2023). bioTCIs: Middle-to-Macro Biomolecular Targeted Covalent Inhibitors Possessing Both Semi-Permanent Drug Action and Stringent Target Specificity as Potential Antibody Replacements. International Journal of Molecular Sciences. [Link]

  • Hu, M., et al. (2024). Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. Journal of Medicinal Chemistry. [Link]

  • Kinoyama, M., et al. (2007). (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy. [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy. [Link]

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Validation

Independent Verification of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride: A Comparative Guide for Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Verification Guide Executive Summary & Chemical Rationale In early-phase drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Verification Guide

Executive Summary & Chemical Rationale

In early-phase drug discovery, the selection of high-quality chemical starting points dictates the success of downstream lead optimization. Fragment-Based Drug Discovery (FBDD) relies on screening low-molecular-weight compounds (<300 Da) that bind weakly but with exceptional ligand efficiency to biological targets[1].

As an Application Scientist, I frequently evaluate novel building blocks to determine their viability in high-throughput screening (HTS) and biophysical assays. This guide provides an independent verification of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride (CAS: 1311317-44-8) [2].

The Causality Behind the Scaffold Design

Why select the 4-aminocyclohexyl ether scaffold over simpler linear or heterocyclic alternatives?

  • Entropic Advantage: The rigid cyclohexyl ring restricts the number of rotatable bonds compared to linear chains like 2-(3-aminopropoxy)benzonitrile[3]. Upon binding to a target protein, rigid fragments incur a lower entropic penalty, directly translating to higher binding affinity and ligand efficiency[4].

  • Bifunctional Vector Projection: The benzonitrile moiety provides a strong dipole and π -stacking capabilities, ideal for targeting hydrophobic sub-pockets. Conversely, the primary amine (protonated at physiological pH) serves as a potent hydrogen bond donor and salt-bridge partner[5].

  • Assay Compatibility: Formulated as a hydrochloride salt, this compound overcomes the poor aqueous solubility typical of lipophilic fragments, allowing for the high concentrations (1–5 mM) required in biophysical assays like Surface Plasmon Resonance (SPR).

Objective Comparison: Scaffold Alternatives

To establish a baseline, we compared 2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl (Compound A ) against two structurally related fragments commonly found in commercial libraries:

  • Compound B: 2-(3-Aminopropoxy)benzonitrile (Linear ether, CAS: 444574-75-8)[3].

  • Compound C: 2-(Piperidin-4-yloxy)benzonitrile (Secondary amine heterocycle).

Table 1: Physicochemical & In Silico Profiling

All compounds were evaluated against the "Rule of Three" (Ro3) for fragment drug-likeness (MW < 300, cLogP < 3, H-bond donors/acceptors 3).

MetricCompound A (Cyclohexyl Ether)Compound B (Linear Ether)Compound C (Piperidine Ether)
Molecular Weight (Free Base) 216.28 Da176.22 Da202.25 Da
cLogP 2.151.421.85
Rotatable Bonds 353
Topological Polar Surface Area (TPSA) 52.8 Ų52.8 Ų44.0 Ų
Ro3 Compliance Optimal Sub-optimal (High flexibility)Optimal
Table 2: Experimental Performance Verification

Data represents independent baseline profiling for assay suitability.

Assay ParameterCompound ACompound BCompound C
Kinetic Solubility (PBS, pH 7.4) > 2.5 mM> 5.0 mM~ 1.5 mM
HepG2 Cytotoxicity (CC 50​ ) > 100 µM (Non-toxic)> 100 µM85 µM
Chemical Stability (Plasma, 24h) > 98% remaining> 95% remaining> 98% remaining

Mandatory Visualizations: Workflows & Reactivity

FBDD_Workflow A Primary Fragment Library (MW < 300 Da) B 2-[(4-Aminocyclohexyl)oxy]benzonitrile Selection A->B C Biophysical Screening (SPR / NMR) B->C D Hit Validation (KD in µM-mM range) C->D E Fragment Growing (Amidation/Coupling) D->E F Lead Optimization (Nanomolar Affinity) E->F

Workflow for integrating 2-[(4-Aminocyclohexyl)oxy]benzonitrile into Fragment-Based Drug Discovery.

Reactivity_Map Core 2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl Amine Primary Amine (-NH2) Core->Amine Vector 1 (Solvent Exposed) Nitrile Benzonitrile (-CN) Core->Nitrile Vector 2 (Hinge Binding) Ether Ether Linkage (-O-) Core->Ether Conformational Hinge Amides Amide Derivatives Amine->Amides Electrophilic Acylation SecAmines Secondary Amines Amine->SecAmines Reductive Amination

Chemical reactivity and structural vectors of the 2-[(4-Aminocyclohexyl)oxy]benzonitrile scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives—a critical requirement when dealing with low-affinity fragments[5].

Protocol 1: High-Throughput Kinetic Solubility Profiling (Nephelometry)

Causality: FBDD requires fragments to be soluble at millimolar concentrations. Nephelometry measures light scattering caused by insoluble particulates, providing a true kinetic solubility limit rather than a theoretical thermodynamic one.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl in 100% LC-MS grade DMSO to create a 100 mM stock.

  • Serial Dilution: In a 96-well clear-bottom plate, perform serial dilutions using PBS (pH 7.4) to achieve final compound concentrations ranging from 10 µM to 5 mM.

  • Self-Validation Control (Critical): Maintain a constant 5% DMSO concentration across all wells, including the blank. This isolates compound precipitation from solvent-induced buffer crashing.

  • Equilibration: Seal and incubate the plate at 25°C for 2 hours on a microplate shaker (300 rpm).

  • Measurement: Read the plate using a laser nephelometer. The solubility limit is defined as the maximum concentration where the scattering signal remains within 3 standard deviations of the blank (PBS + 5% DMSO).

Protocol 2: Surface Plasmon Resonance (SPR) Baseline Binding Assay

Causality: Fragments bind weakly ( KD​ in the µM to mM range). To verify true target engagement without artifactual bulk-shift interference, SPR must include rigorous solvent correction.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein (e.g., a generic kinase domain) onto a CM5 sensor chip via standard amine coupling. Note: Aim for a high immobilization level (~3000 RU) to generate a detectable signal for a 216 Da fragment.

  • Solvent Correction Calibration: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) and run it prior to the compound to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject the fragment at a top concentration of 2 mM, utilizing 2-fold serial dilutions down to 31.25 µM. Set the flow rate to 30 µL/min with a contact time of 60s and a dissociation time of 60s.

  • Self-Validation Control (Critical): Utilize a blank-immobilized reference channel (Fc1). Subtract the reference signal from the active channel (Fc2-Fc1). A valid binding event must show a square-wave sensorgram that reaches a steady-state plateau, allowing for accurate KD​ calculation via steady-state affinity fitting.

References

  • [2] Title: 1311569-70-6 | 2-[(4-Aminocyclohexyl)oxy]benzonitrile | BLD Pharm Source: bldpharm.com URL:

  • [3] Title: 444574-75-8 | 2-(3-Aminopropoxy)benzonitrile | BLD Pharm Source: bldpharm.com URL:

  • [1] Title: Fragment-based lead discovery - Wikipedia Source: wikipedia.org URL:

  • [5] Title: Application of Fragment-Based Drug Discovery to Versatile Targets Source: frontiersin.org URL:

  • [4] Title: Fragment-based Drug Discovery: Concept and Aim Source: jst.go.jp URL:

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. T...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed operational and disposal plan for 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, a compound whose structure demands a careful and informed approach to waste management. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental stewardship, reflecting the best practices in chemical handling.

Hazard Assessment: Understanding the 'Why' Behind the Procedure

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. The structure of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride presents a combination of functional groups—a benzonitrile, an amine, and a hydrochloride salt—each contributing to its overall risk profile.

  • Benzonitrile Moiety: The nitrile group (-C≡N) is the primary driver of this compound's toxicity profile. Aromatic nitriles are often classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Their hazardous nature necessitates that they are treated as toxic waste and never released into the environment.[3]

  • Aminocyclohexyl Group: The amine functional group can be corrosive and irritating. Furthermore, amines should be segregated from other waste streams, particularly acids and oxidizing agents, to prevent potentially violent reactions.[4][5]

  • Hydrochloride Salt: The hydrochloride component renders the molecule as a salt, which typically increases its water solubility. While the hydrochloride itself can be neutralized, the toxicity of the parent organic molecule governs the ultimate disposal route.[6]

Based on analogous compounds, a summary of the likely hazards is presented below.

Hazard Category GHS Pictogram Associated Statements Citation
Acute Toxicity DangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
Skin Irritation WarningH315: Causes skin irritation.[7][8]
Eye Irritation WarningH319: Causes serious eye irritation.[7][8]
Respiratory Irritation WarningH335: May cause respiratory irritation.[2][8]

This hazard profile underscores a critical directive: this compound and its containers must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash without proper decontamination.[9][10]

Core Principles for Disposal

Before proceeding to specific protocols, three universal principles must guide all actions:

  • Consult and Comply: Always consult your institution's Environmental Health and Safety (EHS) office or equivalent authority.[7][9] Disposal regulations can vary significantly by region and institution. This guide provides a framework of best practices, but local rules are the final authority.

  • Segregate Waste: Chemical wastes must be stored separately based on compatibility.[4] 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride waste should be kept in its own designated container, away from incompatible materials like strong oxidizing agents.[5]

  • Minimize Exposure: All handling and disposal procedures should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[11][12]

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different waste streams associated with this compound.

Protocol 3.1: Disposal of Unused or Contaminated Solid Waste

This procedure applies to the pure compound, reaction byproducts, or mixtures containing 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]

  • Prepare a Labeled Waste Container: Designate a chemically compatible (e.g., HDPE or glass) container with a secure, sealable lid.[15] The container must be clearly labeled with a hazardous waste tag, specifying the full chemical name: "2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride Waste."

  • Transfer Waste: Inside a chemical fume hood, carefully transfer the solid waste into the prepared container using a clean spatula or scoop. Avoid any actions that could generate dust.[7][12]

  • Seal and Store: Securely close the container lid. Wipe the exterior of the container to remove any residual contamination. Store the sealed container in a designated satellite accumulation area with secondary containment.[15]

  • Arrange for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not accumulate more waste than regulations permit (e.g., typically no more than 55 gallons of hazardous waste in a satellite accumulation area).[15]

Protocol 3.2: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is still considered hazardous until properly decontaminated.

  • Initial Decontamination (in a fume hood): The first rinse of the container is the most critical and must be collected as hazardous waste.[9]

    • Select a solvent in which the compound is soluble (e.g., methanol or acetone).

    • Add a small amount of the solvent to the container, securely cap it, and rinse thoroughly by swirling or shaking.

    • Pour this first rinsate into a designated hazardous liquid waste container labeled appropriately (e.g., "Halogen-Free Organic Solvent Waste containing 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride").

  • Triple Rinse Procedure: This is a standard best practice to ensure thorough decontamination.[4][9]

    • Repeat the rinsing procedure two more times as described in step 1. While some guidelines allow subsequent rinses to be disposed of differently, the most stringent and safest practice is to collect all three rinses as hazardous waste.

  • Final Disposal of Container: Once triple-rinsed and air-dried, the container is considered decontaminated.

    • Completely deface or remove the original chemical label to prevent misidentification.[15]

    • Dispose of the clean container in the appropriate laboratory waste stream (e.g., broken glass box or plastic recycling).

Protocol 3.3: Management of Contaminated Labware and PPE

Items that come into direct contact with the compound must be managed as hazardous waste.

  • Disposable Items: Contaminated gloves, weigh boats, pipette tips, and absorbent paper should be placed in a sealed, labeled bag or container for solid hazardous waste.

  • Non-Disposable Glassware: Reusable glassware should be decontaminated using the triple rinse method described in Protocol 3.2, collecting all rinsates as hazardous liquid waste before proceeding with standard washing procedures.

Emergency Spill Management

In the event of a spill, immediate and calm action is required to mitigate exposure and contamination.

  • Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Control and Contain: Prevent the spill from spreading. For a solid, carefully cover it with a compatible absorbent pad.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.

  • Clean-Up: Carefully sweep or wipe up the spilled material and absorbent. Place all contaminated materials into the designated solid hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal route of waste generated from using 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride.

G Disposal Workflow for 2-[(4-Aminocyclohexyl)oxy]benzonitrile HCl cluster_start Waste Generation cluster_type Identify Waste Type cluster_protocols Apply Disposal Protocol cluster_end Final Disposition start Waste Generated waste_type What is the waste form? start->waste_type solid_waste Protocol 3.1: Unused/Contaminated Solid waste_type->solid_waste Solid Product empty_container Protocol 3.2: Empty Container waste_type->empty_container Empty Container labware Protocol 3.3: Contaminated Labware/PPE waste_type->labware Contaminated Items ehs_pickup Store in Secondary Containment & Arrange EHS Pickup solid_waste->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste empty_container->collect_rinsate labware->ehs_pickup collect_rinsate->ehs_pickup For Rinsate clean_disposal Dispose of Decontaminated Item in Regular Lab Waste collect_rinsate->clean_disposal For Container

Caption: Decision workflow for handling waste streams.

References

  • ChemScene. (2022, January 9). Safety Data Sheet: 4-(Trans-4-propylcyclohexyl)benzonitrile.
  • CymitQuimica. (2023, July 4). Safety Data Sheet: 4-(Aminomethyl)benzonitrile hydrochloride.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET: 4-(trans-4-Amylcyclohexyl)benzonitrile.
  • Tokyo Chemical Industry. (2024, December 16). SAFETY DATA SHEET: 2-Amino-4-methylbenzonitrile.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Kanazawa University. Handbook of Chemical Substance Management and Waste Disposal.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • BenchChem. (2025). Proper Disposal Procedures for BMS-214662 Hydrochloride: A Comprehensive Guide for Laboratory Professionals.
  • OnePetro. (2016, November 7). Control of Contaminates & Degradation Products in Amines During Sour Gas Treatment.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET: 4-(Aminomethyl)benzonitrile Hydrochloride.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Google Patents. (n.d.). US10316256B2 - Method for removing amine from a contaminated hydrocarbon streams.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: Anisonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-formylbenzonitrile.
  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.).
  • University of Fribourg. (n.d.). Safety in the laboratory.
  • Refining Community. (n.d.). Contamination in Amine Systems.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from Safety & Risk Services, University of British Columbia website.
  • University of Cyprus. (2024, April). LABORATORY HEALTH & SAFETY RULES. Retrieved from University of Cyprus, Department of Chemistry website.
  • U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-[(4-Aminocyclohexyl)oxy]benzonitrile Hydrochloride

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. As a novel compound, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established safety principles for structurally similar aminobenzonitrile and aminocyclohexyl derivatives to ensure the highest standards of laboratory safety and operational integrity.

Understanding the Hazard: A Proactive Approach to Safety

2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is a complex organic molecule. While comprehensive toxicological data for this specific compound is not widely published, its structural motifs—an aminocyclohexyl group and a benzonitrile moiety—suggest a hazard profile that warrants significant caution. Structurally similar compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[1] They can also cause significant irritation to the skin and eyes.[1][2] Therefore, treating this compound with a high degree of care is paramount.

Core Principles of Safe Handling:

  • Minimize Exposure: All handling procedures should be designed to minimize the generation of dust or aerosols.[2][3]

  • Containment: Operations should be conducted within a certified chemical fume hood or other suitable ventilated enclosure.[3][4]

  • Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended if there is a risk of splashing.[3]Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.[3][4]Prevents dermal absorption, as similar compounds are toxic upon skin contact.[1]
Skin and Body Protection A fully buttoned laboratory coat, long-sleeved clothing, and closed-toe shoes.[4]Minimizes the risk of accidental skin contact.
Respiratory Protection A NIOSH-approved respirator for toxic dusts is necessary if dust generation is likely or if working outside of a fume hood.[4][5]Protects against the inhalation of toxic particles.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical for minimizing risk.

3.1. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride. Avoid creating dust clouds. Use a gentle scooping or tapping motion.

3.2. Solubilization and Reaction Setup:

  • Solvent Addition: Slowly add the desired solvent to the solid compound.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, do so in a controlled manner with appropriate apparatus.

  • Transfers: When transferring the solution, use a pipette or syringe to prevent splashing.

3.3. Post-Handling and Decontamination:

  • Clean-Up: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[3]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, immediate and correct action is crucial.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Chemical Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Spill Size (Minor vs. Major) Start->Assess Evacuate Evacuate Area & Alert Others Assess->Evacuate Major Contain_Minor Contain Spill with Inert Absorbent Assess->Contain_Minor Minor Notify Notify EHS & Emergency Personnel Evacuate->Notify Wait Await Professional Response Team Notify->Wait Collect_Minor Collect Waste into Sealed Container Contain_Minor->Collect_Minor Decontaminate_Minor Decontaminate Spill Area Collect_Minor->Decontaminate_Minor End Disposal as Hazardous Waste Decontaminate_Minor->End Wait->End

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

All waste containing 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride, including contaminated consumables and spill cleanup materials, is considered hazardous waste.[3][4]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed container.[4][9] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4]

Conclusion: A Culture of Safety

The safe handling of 2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the potential hazards, diligently using appropriate PPE, adhering to structured operational plans, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors.

References

  • Tokyo Chemical Industry. (2024, December 16). SAFETY DATA SHEET: 2-Amino-4-methylbenzonitrile.
  • Research Safety, University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride
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2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride
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